Product packaging for 3-Benzyloxy-2,6-difluorophenylboronic acid(Cat. No.:CAS No. 870718-07-3)

3-Benzyloxy-2,6-difluorophenylboronic acid

Cat. No.: B1284264
CAS No.: 870718-07-3
M. Wt: 264.03 g/mol
InChI Key: MUKMMBLTLNKOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzyloxy-2,6-difluorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BF2O3 B1284264 3-Benzyloxy-2,6-difluorophenylboronic acid CAS No. 870718-07-3

Properties

IUPAC Name

(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKMMBLTLNKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584504
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-07-3
Record name (3-Benzyloxy-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-2,6-difluorophenylboronic acid (CAS 870718-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Benzyloxy-2,6-difluorophenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry.

Core Properties and Data

This compound is a fluorinated arylboronic acid derivative. The presence of the benzyloxy group and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, making it a versatile building block in the synthesis of complex organic molecules.

Table 1: Physicochemical and Computational Data

PropertyValueSource
CAS Number 870718-07-3ChemScene[1]
Molecular Formula C₁₃H₁₁BF₂O₃ChemScene[1]
Molecular Weight 264.04 g/mol ChemScene[1]
Appearance White to off-white solid (typical for phenylboronic acids)Inferred from similar compounds
Melting Point Not explicitly reported. Estimated based on 3-(Benzyloxy)phenylboronic acid (125-130 °C).[2]Inferred
Boiling Point Data not available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.Inferred from general boronic acid properties
Topological Polar Surface Area (TPSA) 49.69 ŲChemScene[1]
logP (octanol-water partition coefficient) 1.2236ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds, such as (2-(Benzyloxy)-3,5-difluorophenyl)boronic acid, provide a strong indication of its hazard profile. Standard laboratory safety protocols should be strictly followed.

Table 2: GHS Hazard Information (Inferred)

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely start from 1-benzyloxy-2,6-difluorobenzene. This starting material can be synthesized via a Williamson ether synthesis between 2,6-difluorophenol and benzyl bromide. The subsequent steps are outlined in the diagram below.

G A 1-Benzyloxy-2,6-difluorobenzene B Lithiated Intermediate A->B  n-BuLi, THF, -78 °C   C Boronic Ester B->C  B(OR)₃   D This compound C->D  Acidic Workup (e.g., HCl)  

Figure 1: Proposed synthetic pathway for this compound.

General Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: A solution of 1-benzyloxy-2,6-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis (Workup): The reaction is quenched by the slow addition of an acidic solution (e.g., 1M HCl).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Applications in Research and Drug Development

Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling:

This compound serves as the organoboron component in Suzuki-Miyaura couplings. It can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form more complex molecular architectures. The fluorine atoms on the phenyl ring can enhance the metabolic stability and modulate the electronic properties of the resulting molecules, which is highly desirable in drug design.

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound F Coupled Product A->F B Aryl/Vinyl Halide (R-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Toluene, Dioxane)

Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: The vessel is purged with an inert gas, and a degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added.

  • Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Medicinal Chemistry:

While there is no specific information linking this compound to a particular drug candidate or biological pathway, the boronic acid functional group is a known pharmacophore. Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a reversible covalent bond with active site serine residues. The benzyloxy and difluoro substituents of this particular molecule offer opportunities for structure-activity relationship (SAR) studies in drug discovery programs. For instance, benzyloxy benzamide derivatives have been investigated as neuroprotective agents for ischemic stroke.[3] The unique substitution pattern of this compound makes it an attractive building block for creating novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its primary application lies in the construction of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from closely related analogues. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this versatile chemical building block in their work.

References

Synthesis and Characterization of 3-Benzyloxy-2,6-difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzyloxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic routes, purification methods, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Physicochemical and Computational Data

The key properties of this compound are summarized in the tables below. This information is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General Information and Physical Properties

PropertyValueReference
CAS Number 870718-07-3[1]
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.04 g/mol [1]
Purity ≥98%[1]
Appearance Solid (form may vary)
Storage 4°C, in a dry and dark place[1][2]

Table 2: Computational Chemistry Data

ParameterValueReference
TPSA (Topological Polar Surface Area) 49.69 Ų[1]
LogP 1.2236[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 4[1]

Synthesis Protocols

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Formation of the Boronic Acid cluster_step3 Step 3: Purification A 1-Bromo-2,6-difluorobenzene C 1-Benzyloxy-2,6-difluorobenzene A->C NaH, THF B Benzyl Alcohol B->C D This compound C->D 1. Mg, THF (Grignard) 2. B(OMe)₃ 3. H₃O⁺ E Pure Product D->E Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 1-Benzyloxy-2,6-difluorobenzene (Starting Material)

This step involves the Williamson ether synthesis to protect the hydroxyl group of a corresponding phenol with a benzyl group. However, a more direct route starting from 1-bromo-2,6-difluorobenzene is also feasible.

Protocol:

  • To a solution of 2,6-difluorophenol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyloxy-2,6-difluorobenzene.

Step 2: Synthesis of this compound via Grignard Reaction

This is a widely used method for the preparation of arylboronic acids.[3][4][5][6]

Protocol:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 1-bromo-3-benzyloxy-2,6-difluorobenzene (prepared from 1-benzyloxy-2,6-difluorobenzene via bromination) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction mixture to a low temperature, typically between -78 °C and -10 °C.[3][4]

  • Slowly add a solution of trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF to the Grignard reagent. The molar ratio of the borate ester to the Grignard reagent is typically between 1.1 and 2.0.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolyze the resulting boronate ester by adding an aqueous acid solution (e.g., 10% sulfuric acid or hydrochloric acid).[3][6]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Alternative Step 2: Synthesis via Lithiation-Borylation

This method is an alternative to the Grignard reaction and can be advantageous for certain substrates.[7][8]

Protocol:

  • Dissolve 1-benzyloxy-2,6-difluorobenzene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise to the solution to effect directed ortho-metalation.

  • Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

  • Slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the lithiated species.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with an aqueous acid solution and perform an aqueous workup as described in the Grignard protocol.

Step 3: Purification

The crude boronic acid often exists in equilibrium with its trimeric anhydride (a boroxine). Purification is typically achieved by recrystallization or column chromatography.

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of an organic solvent (e.g., acetone, ethyl acetate) and a non-solvent (e.g., hexane, heptane).

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables provide expected data based on the analysis of similar compounds.

Table 3: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the benzylic protons (CH₂), the protons of the benzyl phenyl ring, and the protons of the difluorophenyl ring. The B(OH)₂ protons may appear as a broad singlet.
¹³C NMR Resonances for the carbons of the benzyloxy group and the difluorophenyl ring. Carbon atoms attached to fluorine will show coupling (C-F coupling).
¹⁹F NMR Signals for the two fluorine atoms on the phenyl ring.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M+H]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of water or the benzyloxy group.

Table 4: Example ¹H and ¹³C NMR Data for a Structurally Related Compound (3-(Benzyloxy)phenylboronic acid)

NucleusChemical Shift (δ, ppm)MultiplicityReference
¹H NMR 7.2-7.5 (m), 7.0-7.2 (m), 5.1 (s)Multiplet, Singlet[9]
¹³C NMR ~158, ~140, ~130, ~128, ~127, ~120, ~70-(Predicted)

Note: The actual chemical shifts for this compound will be influenced by the presence of the two fluorine atoms.

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound can be used to introduce the 3-benzyloxy-2,6-difluorophenyl moiety into various organic molecules.

Suzuki_Coupling A This compound C Cross-Coupled Product (Ar-R) A->C B Aryl/Vinyl Halide or Triflate (R-X) B->C catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->C base Base (e.g., K₂CO₃, Cs₂CO₃) base->C solvent Solvent (e.g., Toluene, Dioxane) solvent->C

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the fluorine atoms in this compound can impart unique electronic and metabolic properties to the final products, making it a particularly interesting building block for drug discovery.

References

3-Benzyloxy-2,6-difluorophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 3-Benzyloxy-2,6-difluorophenylboronic acid, a compound of interest in chemical research and development. The following data has been compiled for reference by researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and experimental design.

PropertyValue
Molecular Formula C₁₃H₁₁BF₂O₃[1][2][3]
Molecular Weight 264.04 g/mol [1]
Alternate Molecular Weight 264.03 g/mol [2]
Synonyms [3-(benzyloxy)-2,6-difluorophenyl]boronic acid[1]

As this guide focuses on the fundamental molecular properties of this compound, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not applicable to the intrinsic properties of a single chemical compound.

References

Purity and Storage of 3-Benzyloxy-2,6-difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the critical aspects of purity and storage for 3-benzyloxy-2,6-difluorophenylboronic acid. Boronic acids are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The purity and stability of these reagents are paramount to achieving reproducible and reliable experimental outcomes. This document outlines the typical purity specifications, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the quality of this compound.

Purity Specifications

Commercial grades of this compound typically exhibit a high level of purity, essential for its effective use in sensitive downstream applications. The primary component is the desired boronic acid, with potential minor impurities arising from the synthetic route or degradation.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥97% to ≥98%[1]HPLC, ¹H NMR
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in polar organic solventsMiscibility Test

Common Impurities:

While specific impurity profiles are often proprietary to the manufacturer, common impurities in arylboronic acids can include:

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form, especially upon heating or in non-polar solvents.

  • Protodeboronated species: The corresponding 1-benzyloxy-2,6-difluorobenzene, resulting from the cleavage of the C-B bond.

  • Oxidized byproducts: Phenolic compounds formed through oxidation of the boronic acid moiety.

  • Residual starting materials and reagents: From the synthesis of the compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. Like many boronic acids, it is susceptible to degradation under certain conditions.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Refrigerated (2-8 °C) [1]To minimize thermal degradation and slow down the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) To prevent oxidation of the electron-rich boronic acid moiety.
Moisture Keep in a tightly sealed container in a dry place. To prevent hydrolysis and the formation of boroxines.
Light Protect from light. While not always specified, protection from light is a good general practice for complex organic molecules to prevent photochemical degradation.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Minimize exposure to air and moisture when weighing and dispensing the compound.

The following diagram illustrates the relationship between proper storage and the preservation of purity.

G cluster_storage Optimal Storage Conditions Storage This compound Refrigeration Refrigeration (2-8 °C) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Dry_Environment Dry Environment Purity Maintained Purity (≥98%) Refrigeration->Purity Prevents Inert_Atmosphere->Purity Prevents Dry_Environment->Purity Prevents Oxidation Oxidation Protodeboronation Protodeboronation Boroxine_Formation Boroxine Formation

Figure 1. Logical workflow for maintaining the purity of this compound through proper storage.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity and identifying impurities. Based on methods for similar compounds, a reverse-phase HPLC method is suitable.

Table 3: Representative HPLC Protocol

ParameterDescription
Column C18 (Octadecyl silane), 5 µm particle size, e.g., 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient A suitable gradient, for example:0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment by integrating the signals of the compound against those of a known internal standard.

Table 4: Representative NMR Protocol

ParameterDescription
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Techniques ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR
Sample Preparation Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of both the phenyl and benzyloxy groups, the methylene protons of the benzyloxy group, and the hydroxyl protons of the boronic acid (which may be broad and exchangeable with D₂O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic separation technique like HPLC (LC-MS).

Table 5: Representative LC-MS Protocol

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
LC Conditions As described in the HPLC protocol (Table 3)
Expected Ion [M+H]⁺ or [M-H]⁻, corresponding to the molecular weight of 264.04 g/mol .

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis Sample This compound Sample HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profile Impurity Identification HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Impurity_Profile MS->Structural_Confirmation

Figure 2. Experimental workflow for the analytical characterization of this compound.

Conclusion

The utility of this compound in synthetic applications is directly linked to its purity and stability. Adherence to the recommended storage conditions—refrigeration under a dry, inert atmosphere—is critical for preserving its quality. Regular analytical assessment using techniques such as HPLC, NMR, and MS is essential to confirm the integrity of the material before use, ensuring the reliability and reproducibility of experimental results in research and drug development.

References

Spectroscopic data (NMR, IR, MS) of 3-benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of publicly accessible, detailed spectroscopic data and experimental protocols for 3-benzyloxy-2,6-difluorophenylboronic acid, this guide provides a comprehensive overview using the closely related and well-characterized compound, 3,5-difluorophenylboronic acid , as a representative example. The methodologies and data interpretation presented herein are broadly applicable to the characterization of substituted arylboronic acids and serve as a practical reference for researchers, scientists, and professionals in drug development.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The precise characterization of these compounds is critical to ensure purity and reactivity. This guide details the spectroscopic properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a general synthetic protocol for 3,5-difluorophenylboronic acid, offering a blueprint for the analysis of analogous structures like this compound.

Spectroscopic Data

The structural elucidation of 3,5-difluorophenylboronic acid is achieved through a combination of spectroscopic techniques. The data presented below is compiled from typical characterization results.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For fluorinated arylboronic acids, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Table 1: NMR Spectroscopic Data for 3,5-Difluorophenylboronic acid

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMRDMSO-d₆8.25broad s-B(OH )₂
7.30 - 7.20m-Ar-H (H2, H6)
7.05ttJ = 9.2, 2.3Ar-H (H4)
¹³C NMRDMSO-d₆163.5ddJ = 245, 15C -F (C3, C5)
135.0 (br)s-C -B
110.0tJ = 6C -H (C2, C6)
105.0tJ = 26C -H (C4)
¹⁹F NMRDMSO-d₆-108.5s-Ar-F
¹¹B NMRDMSO-d₆19.5broad s-B (OH)₂

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Spectroscopic Data for 3,5-Difluorophenylboronic acid

Frequency (cm⁻¹) Intensity Assignment
3300 - 2500Broad, StrongO-H stretch (boronic acid dimer)
~1610, 1580, 1450Medium - StrongC=C aromatic ring stretching
~1350StrongB-O stretching
~1100StrongC-F stretching
~700StrongB-O-H out-of-plane bend

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 3,5-Difluorophenylboronic acid

Technique Mode [M]⁺ or [M-H]⁻ Key Fragments (m/z)
Electrospray Ionization (ESI)Negative157.0139.0 ([M-H-H₂O]⁻)

Experimental Protocols

The following protocols are representative examples for the synthesis and spectroscopic analysis of an arylboronic acid.

A common route to arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Workflow for Synthesis and Purification

G A 1-Bromo-3,5-difluorobenzene in THF B Cool to -78 °C under N₂ A->B C Add n-Butyllithium dropwise B->C D Stir for 30 min at -78 °C C->D E Add Triisopropyl borate dropwise D->E F Warm to Room Temperature E->F G Acidic Workup (e.g., 2M HCl) F->G H Extract with Ethyl Acetate G->H I Dry over Na₂SO₄, Filter, Concentrate H->I J Recrystallize (e.g., from water or hexanes/EtOAc) I->J K Pure 3,5-Difluorophenylboronic Acid J->K

Caption: Synthetic workflow for 3,5-difluorophenylboronic acid.

  • Weigh approximately 5-10 mg of the purified arylboronic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

  • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further, dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of analysis to confirm the identity and purity of a synthesized arylboronic acid.

G Start Synthesized Product MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Start->NMR Check_MW Molecular Weight Correct? MS->Check_MW Check_FG Functional Groups Correct? IR->Check_FG Check_Structure Structure Confirmed? NMR->Check_Structure Check_MW->Check_FG Yes Check_FG->Check_Structure Yes Purity Assess Purity via ¹H NMR Check_Structure->Purity Yes Final Characterized Compound Purity->Final

The Ascendancy of Substituted Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern chemical synthesis and medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to reversibly bind with diols, have made them indispensable tools in the creation of complex molecules, from advanced materials to life-saving pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of these versatile compounds.

A Historical Perspective: From Obscurity to Ubiquity

The journey of phenylboronic acids began in 1880 with the first synthesis of benzeneboronic acid by Michaelis and Becker. They prepared benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury in a sealed tube, which was then hydrolyzed to the desired acid.[1] For many years, these compounds remained largely a chemical curiosity. A significant breakthrough came with the development of more practical synthetic methods, most notably the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, followed by hydrolysis.[1] This made phenylboronic acids and their derivatives more accessible for broader research.

The true explosion in their utility, however, was ignited by the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, proved to be remarkably robust, tolerant of a wide range of functional groups, and highly reliable.[2] This Nobel Prize-winning methodology propelled substituted phenylboronic acids to the forefront of organic synthesis, where they are now fundamental building blocks in academic and industrial laboratories worldwide.

Synthesis of Substituted Phenylboronic Acids: Key Methodologies

The accessibility of a diverse array of substituted phenylboronic acids is crucial for their widespread application. Several synthetic strategies have been developed and refined over the years.

Grignard-Based Synthesis

The reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, remains one of the most common and versatile methods for preparing phenylboronic acids. The Grignard reagent is formed from the corresponding aryl halide (bromide or iodide) and magnesium metal. This is followed by reaction with the borate ester at low temperatures and subsequent acidic workup to yield the boronic acid.

Table 1: Selected Examples of Substituted Phenylboronic Acid Synthesis via Grignard Reaction

Aryl Halide Starting MaterialProductReported Yield (%)Reference
4-Bromoanisole4-Methoxyphenylboronic acid96[3]
3-Bromotoluene3-Methylphenylboronic acid~70-80General Knowledge
4-Chlorobenzonitrile4-Cyanophenylboronic acid~60-70General Knowledge
Miyaura Borylation

For substrates that are incompatible with Grignard reagent formation, the Miyaura borylation reaction offers a powerful alternative. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install a boronic ester group onto an aryl halide or triflate. The resulting boronic ester can often be used directly in subsequent coupling reactions or hydrolyzed to the corresponding boronic acid.

Physicochemical Properties and Quantitative Data

The electronic and steric properties of the substituents on the phenyl ring significantly influence the reactivity and acidity (pKa) of the boronic acid moiety. This tunability is a key advantage in designing molecules with specific properties.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids in Water

SubstituentPositionpKaReference
H-8.83[4]
4-OCH₃para9.25[5]
4-CH₃para9.17[6]
4-Clpara8.35[6]
4-NO₂para7.08[6]
3-NO₂meta7.20[6]
2-Fortho8.78[7]
4-CF₃para8.12[7]

Table 3: Spectroscopic Data for Phenylboronic Acid

NucleusSolventChemical Shift (ppm)Reference
¹HDMSO-d₆7.99, 7.79, 7.39, 7.33[8]
¹³CDMSO-d₆134.5, 131.0, 128.0General Knowledge
¹¹BMethanol/Water~27-33 (acidic), ~4-10 (basic)[9]

The Suzuki-Miyaura Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is the most prominent application of substituted phenylboronic acids. Its ability to create biaryl structures, which are prevalent in pharmaceuticals and organic materials, has made it an invaluable synthetic tool.

Table 4: Representative Yields for Suzuki-Miyaura Coupling Reactions

Aryl HalidePhenylboronic AcidProductYield (%)Reference
IodobenzenePhenylboronic acidBiphenyl95[2]
4-Bromoacetophenone4-Methoxyphenylboronic acid4-Acetyl-4'-methoxybiphenyl99[10]
3-BromopyridinePhenylboronic acid3-Phenylpyridine85[1]
2-Chloropyridine4-Methylphenylboronic acid2-(4-Methylphenyl)pyridine92[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Methoxyphenylboronic Acid

In a dry round-bottom flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled to -78 °C and a solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.[3][4]

General Procedure for a Suzuki-Miyaura Coupling Reaction

To an oven-dried Schlenk flask are added the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated with vigorous stirring for the specified time, while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Applications in Drug Discovery and Development

The impact of substituted phenylboronic acids on drug discovery is profound. Their use in the synthesis of complex drug molecules is widespread. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets has led to the development of boronic acid-based drugs.

Enzyme Inhibition

The boron atom in phenylboronic acids is a Lewis acid and can form a reversible covalent bond with the catalytic serine residue in certain proteases, making them potent enzyme inhibitors. This has been a particularly successful strategy in the development of anticancer and anti-inflammatory drugs.

Table 5: IC₅₀ Values of Phenylboronic Acid Derivatives as Enzyme Inhibitors

CompoundEnzyme TargetIC₅₀ (nM)Reference
Bortezomib26S Proteasome0.6General Knowledge
4-Nonylphenylboronic acidFatty Acid Amide Hydrolase (FAAH)9.1[5]
Phenylboronic acid derivativeAmpC β-lactamaseLow nanomolar[11]
Signaling Pathways and Cancer Therapy

Substituted phenylboronic acids have shown promise in cancer therapy by targeting specific signaling pathways. For instance, phenylboronic acid has been shown to inhibit the function of pathways linking RhoA, Rac1, and Cdc42 with ROCK, which are crucial for cancer cell migration.[12] This inhibition leads to a decrease in the metastatic potential of cancer cells.

Signaling_Pathway cluster_0 Upstream Signals cluster_1 Rho GTPases cluster_2 Downstream Effectors Growth Factors Growth Factors Rac1 Rac1 Growth Factors->Rac1 Cdc42 Cdc42 Growth Factors->Cdc42 ECM ECM RhoA RhoA ECM->RhoA ROCK ROCK RhoA->ROCK Actin Cytoskeleton Actin Cytoskeleton Rac1->Actin Cytoskeleton Cdc42->Actin Cytoskeleton ROCK->Actin Cytoskeleton Stress Fibers Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->RhoA Phenylboronic Acid->Rac1 Phenylboronic Acid->Cdc42

Inhibition of Rho GTPase signaling by Phenylboronic Acid.
Drug Delivery Systems

The ability of phenylboronic acids to form reversible covalent bonds with diols, which are abundant in biological systems (e.g., in sugars and glycoproteins), is being exploited to create sophisticated drug delivery systems. These systems can be designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or the presence of certain biomolecules.

Drug_Delivery_Workflow cluster_0 Formulation cluster_1 Targeting & Uptake cluster_2 Drug Release Drug Drug Self-Assembly Self-Assembly Drug->Self-Assembly PBA-Polymer PBA-Polymer PBA-Polymer->Self-Assembly Nanoparticle Nanoparticle Self-Assembly->Nanoparticle Systemic Circulation Systemic Circulation Nanoparticle->Systemic Circulation Tumor Microenvironment Tumor Microenvironment Systemic Circulation->Tumor Microenvironment EPR Effect Cellular Uptake Cellular Uptake Tumor Microenvironment->Cellular Uptake Sialic Acid Binding Endosome Endosome Cellular Uptake->Endosome Low pH Low pH Endosome->Low pH Drug Release Drug Release Low pH->Drug Release Boronate Ester Hydrolysis

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity profile of 3-benzyloxy-2,6-difluorophenylboronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. This document outlines the compound's known stability characteristics, its reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and provides generalized experimental protocols based on closely related analogs.

Chemical Identity and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a phenylboronic acid moiety substituted with two fluorine atoms ortho to the boronic acid group and a benzyloxy group at the meta position.

PropertyValueSource
CAS Number 870718-07-3[1]
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.04 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98% (typical)[1]

Chemical Stability

General Stability: Phenylboronic acids are generally stable solids under normal laboratory conditions.[2]

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, typically at 4°C.[1]

Thermal Stability: The compound is expected to be stable at ambient temperatures. Thermal decomposition may generate hazardous products such as boron oxides, carbon oxides, and hydrogen fluoride.[2]

pH Sensitivity and Protodeboronation: A significant consideration for ortho-fluorinated aryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated under the basic conditions required for Suzuki-Miyaura coupling. The electron-withdrawing nature of the two ortho-fluorine atoms in this compound increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species, but may also increase the rate of protodeboronation, especially in the presence of strong bases or prolonged reaction times at elevated temperatures.

Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.

Reactivity Profile

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reactivity of this compound in these reactions is influenced by the electronic effects of its substituents. The two ortho-fluorine atoms are strongly electron-withdrawing, which generally increases the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(Ln)->[Ar-Ar']

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity in Suzuki-Miyaura Coupling
  • Catalyst: The choice of palladium catalyst and ligand is crucial. For challenging couplings, particularly with less reactive aryl chlorides, highly active phosphine ligands such as XPhos or RuPhos are often employed.[3]

  • Base: A base is required to activate the boronic acid to a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and the extent of protodeboronation.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to facilitate the dissolution of the base.

  • Temperature: Reactions are typically heated, often between 80-120°C, to drive the reaction to completion. However, for unstable boronic acids, lower temperatures and shorter reaction times with highly active catalysts may be necessary to minimize degradation.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following generalized procedures for Suzuki-Miyaura coupling with structurally similar difluorophenylboronic acids can serve as a starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Protocol for Suzuki-Miyaura Coupling with an Aryl Chloride (requiring a more active catalyst)

This protocol is adapted for more challenging aryl chloride coupling partners.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]

Data Presentation

The following table summarizes representative, non-optimized conditions for the Suzuki-Miyaura coupling of analogous difluorophenylboronic acids with various aryl halides. These conditions can be used as a starting point for the development of specific protocols for this compound.

Coupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Reported Yield (%) (for analog)
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~85-95
4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O12036~75
ChlorobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~82

Note: Yields are for analogous 2,5-difluorophenylboronic acid and are highly substrate-dependent. Optimization is recommended.[3]

Mandatory Visualizations

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the chemical stability of this compound.

Stability_Workflow cluster_conditions Stress Conditions cluster_analysis Analytical Monitoring Acidic_pH Acidic pH HPLC HPLC for Purity Acidic_pH->HPLC Basic_pH Basic pH Basic_pH->HPLC Elevated_Temp Elevated Temperature Elevated_Temp->HPLC UV_Light UV/Vis Light Exposure UV_Light->HPLC LC_MS LC-MS for Degradants HPLC->LC_MS NMR NMR for Structural Integrity LC_MS->NMR Sample 3-Benzyloxy-2,6- difluorophenylboronic acid Sample->Acidic_pH Sample->Basic_pH Sample->Elevated_Temp Sample->UV_Light

Caption: Workflow for assessing the chemical stability of the target compound.

Conclusion

This compound is a valuable synthetic building block with a stability profile characteristic of other fluorinated phenylboronic acids. While generally stable under standard storage conditions, its reactivity, particularly in Suzuki-Miyaura couplings, is enhanced by the presence of the ortho-fluorine substituents. Care must be taken to mitigate the potential for protodeboronation under basic reaction conditions. The provided experimental protocols, based on closely related analogs, offer a solid foundation for the successful application of this reagent in the synthesis of complex biaryl molecules. Further investigation into its specific stability under a range of conditions would be beneficial for its broader application in process chemistry and drug development.

References

A Technical Guide to 3-Benzyloxy-2,6-difluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Methodologies

Introduction

3-Benzyloxy-2,6-difluorophenylboronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a benzyloxy group for potential hydrogen bonding interactions and a difluorinated phenyl ring that can modulate electronic properties and metabolic stability, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this reagent, a detailed list of suppliers, and a representative experimental protocol for its synthesis and purification, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Specifications

This compound is commercially available from a variety of suppliers, catering to research and development as well as bulk manufacturing needs. The compound is typically offered at purities of 96% or higher. Below is a summary of key data and representative suppliers.

PropertyValue
Chemical Name This compound
CAS Number 870718-07-3[1][2][3]
Molecular Formula C₁₃H₁₁BF₂O₃[1][2]
Molecular Weight 264.03 g/mol [2]
Typical Purity ≥96% to ≥98%[1][4]
Physical Form Solid[5]
Storage Temperature 4°C[1][5]

Table 1: Physicochemical Properties of this compound

SupplierPurityNotes
ChemScene≥98%Offers custom synthesis and process optimization services.[1]
2A Biotech96%+Provides a range of intermediates and raw chemicals.[4]
CRO SPLENDID LABN/ASpecializes in pharma impurity supply and custom synthesis.[2]
Xiamen Equation ChemicalN/AA supplier of fine chemicals.[3]
Sigma-Aldrich (via ChemScene)98%A well-known supplier with extensive documentation available.[5]

Table 2: Representative Suppliers of this compound

Experimental Protocols

While specific proprietary synthesis methods may vary between suppliers, the preparation of this compound generally follows established methodologies for the synthesis of arylboronic acids. A common and effective approach involves the ortho-lithiation of a suitable precursor followed by borylation. The following is a detailed, representative experimental protocol based on analogous procedures described in the patent literature for the synthesis of substituted phenylboronic acids.[6][7]

Synthesis of this compound

Reaction Scheme:

  • Preparation of the Starting Material (Not detailed): The synthesis begins with a suitable precursor, such as 1-benzyloxy-2,4-difluorobenzene.

  • Lithiation and Borylation: The precursor is then lithiated and reacted with a borate ester to form the boronic acid.

Materials and Reagents:

  • 1-Benzyloxy-2,4-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-benzyloxy-2,4-difluorobenzene (1.0 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 1-Benzyloxy-2,4-difluorobenzene in anhydrous THF lithiation Lithiation: Add n-BuLi at -78 °C start->lithiation borylation Borylation: Add Triisopropyl borate at -78 °C lithiation->borylation warm Warm to Room Temperature (Stir Overnight) borylation->warm quench Quench: Add 2 M HCl at 0 °C warm->quench Reaction Mixture extraction Extraction with Diethyl Ether quench->extraction drying Drying and Concentration extraction->drying purification Purification: Recrystallization drying->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily available and highly valuable reagent for the synthesis of complex molecules in drug discovery and development. A variety of chemical suppliers offer this compound with high purity, ensuring its suitability for demanding synthetic applications. The well-established synthetic routes, primarily involving lithiation and borylation of a corresponding aryl precursor, allow for its accessible preparation in a laboratory setting. This guide provides the necessary information for researchers to source and utilize this important building block in their synthetic endeavors.

References

The Ascendance of Fluorinated Arylboronic Acids: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular frameworks has become a paramount strategy for modulating therapeutic efficacy. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Within the synthetic chemist's toolkit, fluorinated arylboronic acids have emerged as indispensable building blocks, primarily due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the synthesis, properties, and applications of these pivotal reagents, complete with experimental insights and mechanistic visualizations.

Properties and Advantages of Fluorinated Arylboronic Acids

The introduction of one or more fluorine atoms onto the aromatic ring of an arylboronic acid imparts a unique set of properties that are highly advantageous in organic synthesis. The high electronegativity of fluorine creates a strong, polarized carbon-fluorine bond, which can significantly influence the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety.

One of the key characteristics of fluorinated arylboronic acids is their increased acidity compared to their non-fluorinated counterparts.[1][2] This heightened acidity is attributed to the electron-withdrawing inductive effect of the fluorine substituent(s), which stabilizes the resulting boronate anion. The position of the fluorine atom plays a crucial role, with ortho-substitution generally leading to a more pronounced increase in acidity due to potential intramolecular interactions.[1]

However, a significant challenge associated with highly fluorinated arylboronic acids is their susceptibility to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4] This side reaction can diminish the efficiency of cross-coupling reactions. Consequently, the development of robust catalytic systems and reaction conditions that mitigate protodeboronation is an active area of research.[5] The use of boronate esters, such as pinacol esters, has been shown to enhance stability at higher pH compared to the free boronic acids.[2]

Synthesis of Fluorinated Arylboronic Acids

A variety of synthetic methodologies have been developed to access fluorinated arylboronic acids, each with its own set of advantages and substrate scope.

1. Traditional Methods: These often involve the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. While effective, these methods can sometimes be limited by the availability of the starting fluoroaryl halides and the functional group tolerance of the organometallic intermediates.

2. Catalytic C-H Borylation: A more modern and atom-economical approach is the direct C-H borylation of fluoroarenes.[3] This method, often catalyzed by iridium or platinum complexes, allows for the regioselective installation of a boryl group onto a C-H bond, with the directing effect of the fluorine substituent playing a key role in determining the site of borylation.[3][6]

3. Catalytic C-F Borylation: In some cases, the C-F bond itself can be activated and converted to a C-B bond, providing a complementary route to these valuable intermediates.[3]

Applications in Organic Synthesis

Fluorinated arylboronic acids are workhorses in organic synthesis, finding widespread application in the construction of complex organic molecules.

1. Suzuki-Miyaura Cross-Coupling: This is arguably the most prominent application of fluorinated arylboronic acids.[3][5] The reaction facilitates the formation of a C-C bond between the fluorinated aryl group and an organic halide or triflate, catalyzed by a palladium complex. This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine in the boronic acid can influence the reaction kinetics and yields.[7] The choice of base is critical, with fluoride ions themselves sometimes playing a beneficial, albeit complex, role in the catalytic cycle.[8]

2. Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura coupling, fluorinated arylboronic acids participate in a range of other cross-coupling reactions, including C-N, C-O, and C-S bond formation, further expanding their synthetic utility.[3]

3. Direct Fluorination: In a reverse application, arylboronic acids can serve as precursors for the synthesis of aryl fluorides. This is particularly valuable for the late-stage introduction of fluorine into a molecule, a common strategy in drug development.[9][10] Both electrophilic and nucleophilic fluorination methods have been developed.[10][11] Copper-mediated fluorination has emerged as a particularly mild and general method.[11][12]

4. Radiochemistry for PET Imaging: The development of methods for the radiofluorination of arylboronic acids using [¹⁸F]fluoride has been a significant advancement for positron emission tomography (PET) imaging.[12][13] This allows for the efficient synthesis of ¹⁸F-labeled radiotracers for medical diagnostics.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from representative experimental protocols involving fluorinated arylboronic acids.

Table 1: Copper-Mediated Radiofluorination of Various Boronic Acids [12]

EntryArylboronic AcidProductRadiochemical Conversion (%)
14-Acetylphenylboronic acid[¹⁸F]4-Fluoroacetophenone61 ± 8
24-Cyanophenylboronic acid[¹⁸F]4-Fluorobenzonitrile75 ± 5
34-(Trifluoromethyl)phenylboronic acid[¹⁸F]4-Fluorobenzotrifluoride80 ± 3
43-Nitrophenylboronic acid[¹⁸F]1-Fluoro-3-nitrobenzene65 ± 7
5Phenylboronic acid[¹⁸F]Fluorobenzene50 ± 6
64-Methoxyphenylboronic acid[¹⁸F]4-Fluoroanisole45 ± 9
73,4,5-Trimethoxyphenylboronic acid[¹⁸F]1-Fluoro-3,4,5-trimethoxybenzene36 ± 11

Conditions: 1:5:125 boronic acid:Cu(OTf)₂:pyridine at 4 mM concentration of the boronic acid precursor in DMF, K¹⁸F, 110 °C, 20 min.

Table 2: Electrophilic Fluorination of Aryl Boronic Acids with AcOF [10]

EntrySubstrate (ArB(OH)₂)Product (ArF) Yield (%)
14-Methoxyphenylboronic acid85
24-Methylphenylboronic acid82
3Phenylboronic acid78
44-Chlorophenylboronic acid70
53-Nitrophenylboronic acid75
64-Nitrophenylboronic acid45 (mixture of isomers)

Yields determined for the corresponding aryl fluorides.

Experimental Protocols

Protocol 1: General Procedure for Copper-Mediated Radiofluorination of Arylboronic Acids [12][14]

To a solution of the arylboronic acid (4 µmol) in DMF (1 mL) is added a solution of Cu(OTf)₂ (20 µmol) and pyridine (500 µmol) in DMF. The resulting mixture is added to a vial containing dried K¹⁸F/Kryptofix 2.2.2. The reaction vessel is sealed and heated at 110 °C for 20 minutes. After cooling to room temperature, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The product is eluted with an appropriate solvent and analyzed by radio-TLC and HPLC.

Protocol 2: General Procedure for the Electrophilic Fluorination of Arylboronic Acids with Acetyl Hypofluorite (AcOF) [10]

A solution of the arylboronic acid (1 mmol) in an appropriate solvent (e.g., CHCl₃/AcOH) is cooled to the desired temperature (typically -78 °C to 0 °C). A pre-prepared solution of acetyl hypofluorite (AcOF) in the same solvent is added dropwise to the stirred solution of the boronic acid. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.

Visualizing Reaction Pathways

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_m OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)2 Base ArPdArF Ar-Pd(II)-Ar' L_m Transmetal->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Ar-Ar'

A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Workflow for Late-Stage Fluorination via Arylboronic Acids

Late_Stage_Fluorination Start Complex Molecule (e.g., Drug Precursor) Borylation C-H Borylation Start->Borylation BoronicAcid Arylboronic Acid Intermediate Borylation->BoronicAcid Fluorination Fluorination Reaction (e.g., Cu-mediated) BoronicAcid->Fluorination FinalProduct Fluorinated Final Product Fluorination->FinalProduct

A general workflow for introducing a fluorine atom at a late stage of a synthesis.

Conclusion

Fluorinated arylboronic acids stand as a testament to the power of strategic molecular design in advancing organic synthesis and drug discovery. Their unique properties, coupled with the development of robust synthetic methodologies for their preparation and application, have solidified their role as indispensable tools for the construction of complex, fluorine-containing molecules. As research continues to address the challenges of protodeboronation and expand the scope of their reactivity, the importance of fluorinated arylboronic acids is poised to grow even further, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

The Benzyloxy Group: A Strategic Tool in Modifying Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxy group serves as a crucial modulating agent in the reactivity of boronic acids, offering a versatile strategy for chemists in the fields of organic synthesis and drug development. Its influence stems from a combination of electronic and steric effects, as well as its utility as a robust protecting group for hydroxyl functionalities. This guide provides a comprehensive overview of the role of the benzyloxy group in modifying boronic acid reactivity, with a focus on its application in key cross-coupling reactions.

Electronic and Steric Influence of the Benzyloxy Group

The benzyloxy group (BnO-), consisting of a benzyl group linked to an oxygen atom, exerts a dual electronic effect on an attached phenylboronic acid ring. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance (a +M effect). Simultaneously, its electronegativity leads to an inductive electron-withdrawing effect (-I effect). For substituents like alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. This increased electron density on the arylboronic acid can enhance the rate of transmetalation in Suzuki-Miyaura coupling by making the organic group more nucleophilic.

The position of the benzyloxy group on the phenyl ring is critical in determining its impact:

  • Para-substitution: The electron-donating resonance effect is maximized, leading to a significant increase in electron density on the aromatic ring. This generally enhances the reactivity of the boronic acid in cross-coupling reactions.

  • Meta-substitution: The resonance effect from the oxygen lone pair does not extend to the carbon atom bearing the boronic acid group. Consequently, the electron-withdrawing inductive effect of the oxygen atom becomes more influential, potentially leading to a slight deactivation compared to the unsubstituted analog.

  • Ortho-substitution: In addition to electronic effects, steric hindrance becomes a major factor. The bulky benzyloxy group can hinder the approach of the palladium catalyst to the boronic acid moiety, which can slow down the transmetalation step. This steric impediment can often override the activating electronic effect.

Table 1: Estimated pKa Values and Hammett Constants for Phenylboronic Acids

CompoundSubstituentHammett Constant (σ)Estimated pKa
Phenylboronic Acid-H0.00~8.8
4-Methoxyphenylboronic Acid4-OCH₃-0.27~9.1
4-Benzyloxyphenylboronic Acid 4-OBn -0.22 (estimated) ~9.0
3-Methoxyphenylboronic Acid3-OCH₃+0.12~8.6
3-Benzyloxyphenylboronic Acid 3-OBn +0.13 (estimated) ~8.5
2-Methoxyphenylboronic Acid2-OCH₃-Higher than para due to ortho-effect
2-Benzyloxyphenylboronic Acid 2-OBn -Higher than para due to ortho-effect

Note: Hammett constants are a measure of the electronic effect of a substituent. Negative values indicate electron-donating groups, while positive values indicate electron-withdrawing groups. The pKa values are estimates based on known values for similar compounds and expected electronic effects.

The Benzyloxy Group as a Protecting Strategy

One of the most valuable roles of the benzyloxy group in the context of boronic acids is as a protecting group for phenolic hydroxyls. Phenols are often incompatible with the reaction conditions of many synthetic transformations, including the preparation of boronic acids and some cross-coupling reactions. The benzyl ether is stable to a wide range of reagents and reaction conditions, yet it can be readily removed under relatively mild conditions, most commonly via catalytic hydrogenation.

This protecting group strategy is particularly useful in multi-step syntheses where a free hydroxyl group is desired in the final product. By masking the phenol as a benzyl ether, the boronic acid moiety can be introduced and utilized in subsequent cross-coupling reactions without interference.

Caption: Workflow for using the benzyloxy group as a protecting strategy.

Impact on Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the electronic nature of the boronic acid plays a significant role in the transmetalation step. Electron-rich arylboronic acids generally exhibit faster transmetalation rates.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') Chan_Lam_Cycle cluster_1 Catalytic Cycle cu2 Cu(II) cu_nuc [Cu(II)-Nu] cu2->cu_nuc Coordination (Nu-H) cu_aryl [Ar-Cu(III)-Nu] cu_nuc->cu_aryl Transmetalation (Ar-B(OH)2) cu1 Cu(I) cu_aryl->cu1 Reductive Elimination (Ar-Nu) cu1->cu2 Oxidation (O2)

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note details a protocol for the use of 3-benzyloxy-2,6-difluorophenylboronic acid as a key building block in these reactions. The introduction of the 3-benzyloxy-2,6-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science. The difluoro substitution can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, while the benzyloxy group offers a site for further chemical modification.[2]

The palladium-catalyzed reaction couples an organoboron compound, in this case, this compound, with an organic halide or triflate.[3] The reaction is known for its generally mild conditions and the commercial availability of a wide array of coupling partners.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling reaction is outlined below, from reaction setup to the final purified product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst & Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Product (NMR, MS) purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with fluorinated phenylboronic acids. While specific data for this compound is not explicitly listed in the cited high-yield examples, the conditions provided for its isomers and other fluorinated analogs are highly transferable and expected to give similar results.[4]

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002>95
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄THF/H₂ORT0.594[4]
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O40289[4]
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂ORT0.5>95[4]
1-Iodo-4-methoxybenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~90

Note: Yields are highly substrate-dependent, and optimization of reaction conditions is recommended for each specific coupling.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The mild reaction conditions and high functional group tolerance make this a preferred method for C-C bond formation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] However, the use of electronically deactivated or sterically hindered coupling partners, such as polyfluorinated phenylboronic acids, can present significant challenges. Boronic acids like 3-benzyloxy-2,6-difluorophenylboronic acid are susceptible to protodeboronation under typical basic reaction conditions, especially at elevated temperatures, leading to low product yields.[4][5]

Recent advancements in catalyst design have led to the development of highly active palladium precatalysts that can facilitate these challenging couplings under mild conditions.[4][5] This document provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides, leveraging a state-of-the-art palladium precatalyst system.

Optimized Catalytic System

The key to successfully coupling unstable boronic acids lies in using a catalyst system that promotes rapid reaction rates at low temperatures, thereby outcompeting the rate of boronic acid decomposition.[4][5] A highly effective system utilizes a palladium precatalyst based on a monodentate biarylphosphine ligand, which forms the active catalytic species under conditions where the boronic acid remains stable.[4][5]

Recommended Catalyst System:

  • Palladium Precatalyst: A precatalyst that rapidly forms a monoligated Pd(0) species is crucial. The Buchwald group has developed precatalysts that are highly effective for this purpose.[4][5]

  • Ligand: Monodentate biarylphosphine ligands are recommended for promoting these challenging coupling reactions.[4][5]

  • Base: A moderately strong base is required for the transmetalation step. Potassium phosphate (K₃PO₄) has been shown to be effective.[4]

  • Solvent: A mixture of an organic solvent and water is typically used. Degassed tetrahydrofuran (THF) and aqueous K₃PO₄ is a suitable combination.[4]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of unstable polyfluorophenylboronic acids with various aryl and heteroaryl halides using an advanced palladium precatalyst system. These conditions are directly applicable to this compound due to its analogous electronic and stability profile.

Aryl Halide (Ar-X)Boronic AcidCatalyst Loading (mol%)BaseSolventTemperature (°C)TimeYield (%)
Aryl ChloridePolyfluorophenylboronic Acid Analog20.5 M aq. K₃PO₄THFRoom Temp.30 minExcellent
Aryl BromidePolyfluorophenylboronic Acid Analog20.5 M aq. K₃PO₄THFRoom Temp.30 minExcellent
Aryl TriflatePolyfluorophenylboronic Acid Analog20.5 M aq. K₃PO₄THFRoom Temp.30 minExcellent
Heteroaryl ChloridePolyfluorophenylboronic Acid Analog20.5 M aq. K₃PO₄THF4030 min - 2 hExcellent

Data is based on the findings for analogous unstable polyfluorophenylboronic acids as reported by Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium precatalyst (e.g., a Buchwald G3 precatalyst) (2 mol %)

  • Degassed Tetrahydrofuran (THF) (2 mL)

  • Degassed 0.5 M aqueous Potassium Phosphate (K₃PO₄) solution (4 mL)

  • Reaction vessel (e.g., a vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol %).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert atmosphere (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualized Workflows and Mechanisms

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep_reactants Weigh Reactants: Aryl Halide Boronic Acid Pd Precatalyst setup Combine Reactants in Vessel prep_reactants->setup prep_solvents Prepare Solvents: Degas THF Degas aq. K3PO4 add_solvents Add Degassed Solvents prep_solvents->add_solvents inert Purge with Inert Gas (Ar or N2) setup->inert inert->add_solvents react Stir at RT or 40 °C (30 min - 2 h) add_solvents->react workup Quench and Dilute react->workup extract Extract with Organic Solvent workup->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

G pd0 Pd(0)L pdiix Ar-Pd(II)-X(L) pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)-Ar'(L) pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product arx Ar-X arx->pdiix arboronic Ar'-B(OH)2 arboronic->pdiib base Base base->pdiib

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzyloxy-2,6-difluorophenylboronic acid is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid group significantly influences its reactivity. These electronic effects can make Suzuki-Miyaura coupling reactions challenging, often leading to lower yields due to competitive side reactions such as protodeboronation.

These application notes provide a comprehensive guide to selecting optimal base and solvent systems for Suzuki-Miyaura reactions involving this compound. The included protocols are based on established methodologies for structurally similar fluorinated arylboronic acids and are intended to serve as a robust starting point for reaction optimization.

Challenges in Coupling Electron-Deficient Boronic Acids

The primary challenge in using electron-deficient boronic acids like this compound is their increased susceptibility to protodeboronation.[1][2] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a byproduct and reduced yield of the desired coupled product.[1][2] The basic conditions required for the Suzuki-Miyaura coupling can accelerate this decomposition pathway.[1][2]

To achieve high-yielding coupling reactions, it is crucial to carefully select reaction parameters that favor the desired catalytic cycle over protodeboronation. Key considerations include the choice of base, solvent, palladium catalyst, and ligand.

Optimal Base and Solvent Systems

The selection of an appropriate base and solvent system is critical for a successful Suzuki-Miyaura coupling with this compound. The base activates the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.[3]

Base Selection: Inorganic bases are generally preferred for Suzuki-Miyaura reactions. For electron-deficient boronic acids, moderately strong bases are often effective.

  • Potassium Phosphate (K₃PO₄): Frequently used for challenging couplings as it is effective in promoting the desired reaction while minimizing protodeboronation.[1][2][4][5]

  • Potassium Carbonate (K₂CO₃): A commonly used and often effective base for a wide range of Suzuki couplings.[1][4][6]

  • Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, it can be particularly effective in difficult coupling reactions.[1][7]

  • Stronger bases like Sodium Hydroxide (NaOH): Should be used with caution as they can sometimes accelerate the rate of protodeboronation.[1]

Solvent Selection: Aprotic polar solvents, often in combination with water, are typically employed for Suzuki-Miyaura reactions. It is imperative that all solvents are thoroughly degassed to prevent the oxidation of the palladium catalyst and phosphine ligands.[1]

  • Dioxane/Water: A versatile and commonly used solvent system.[1]

  • Tetrahydrofuran (THF)/Water: Another effective solvent mixture for these couplings.[1][4]

  • Toluene/Ethanol/Water: This mixture can also provide good results.[6]

  • Dimethylformamide (DMF)/Water: A suitable alternative, particularly when higher temperatures are required.[1]

Data Summary: Representative Conditions for Suzuki-Miyaura Couplings of Fluorinated Phenylboronic Acids

The following table summarizes effective base and solvent systems reported for Suzuki-Miyaura couplings of various fluorinated phenylboronic acids. These conditions can serve as an excellent starting point for optimizing reactions with this compound.

Aryl Halide PartnerFluorinated Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
Aryl Bromide3,4-Difluorophenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
Aryl Chloride2,5-Difluorophenylboronic AcidPd₂(dba)₃ (5)XPhos (15)Na₂CO₃ (2.2)THF/Toluene/H₂O9516-2470-85
Heteroaryl Chloride2,5-Difluorophenylboronic AcidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80475-90
Aryl Bromide3,4-Difluorophenylboronic AcidPdCl₂ (ligand-free)-K₂CO₃ (2)DMF/H₂O75198

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl halide with this compound using a palladium acetate/phosphine ligand system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 4:1 Toluene/H₂O, 5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.[1][6]

  • Under a positive flow of inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed solvent system (5 mL) via syringe.

  • Stir the reaction mixture vigorously at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling

For some substrates, a ligand-free palladium catalyst system can be effective.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) chloride (PdCl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed 4:1 DMF/H₂O (5 mL)

  • Reaction vial with a screw cap

  • Magnetic stir bar

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) chloride (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add the degassed DMF/H₂O solvent mixture (5 mL).

  • Seal the vial and place it in a preheated oil bath at 75-100 °C.

  • Stir the reaction mixture vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure outlined in Protocol 1 (steps 8-13).

Troubleshooting

Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids are a common issue. A systematic approach to troubleshooting can help identify and resolve the underlying problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand- Impure or wet solvents/base- Insufficiently degassed system- Use fresh catalyst and ligand. Consider using a pre-catalyst.- Use anhydrous, degassed solvents and a high-purity base.- Ensure the reaction setup is thoroughly purged with an inert gas.
Significant Protodeboronation - Base is too strong- High reaction temperature- Prolonged reaction time- Screen milder bases such as K₃PO₄ or K₂CO₃.- Lower the reaction temperature and monitor closely.- Optimize the reaction time to avoid prolonged heating after completion.
Formation of Homocoupling Byproducts - Oxygen contamination leading to catalyst degradation- Side reactions of the boronic acid- Ensure all reagents and solvents are properly degassed.- Use a slight excess of the boronic acid (1.1-1.2 equivalents).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L₂) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 ar_ar Ar-Ar' reductive_elimination->ar_ar arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ Base ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Experimental Workflow setup Reaction Setup reagents Combine Aryl Halide, Boronic Acid, and Base setup->reagents atmosphere Inert Atmosphere Purge (Argon/Nitrogen) reagents->atmosphere catalyst Add Catalyst, Ligand, and Degassed Solvent atmosphere->catalyst reaction Reaction catalyst->reaction heat Heat to Desired Temperature with Vigorous Stirring reaction->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Workup & Purification monitor->workup cool Cool to Room Temperature and Dilute workup->cool extract Extract with Organic Solvent and Wash with Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these structural motifs being prevalent in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Benzyloxy-2,6-difluorophenylboronic acid is a valuable building block for the introduction of the 3-benzyloxy-2,6-difluorophenyl moiety, a group with potential applications in the development of novel therapeutics, particularly in the area of kinase inhibitors. The presence of the difluoro substitution pattern can influence the conformation of the biaryl system, which can be critical for optimal interaction with a biological target.[1]

These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

Fluorinated biaryl compounds are of significant interest in drug discovery. The carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.[1] Furthermore, fluorine substitution can increase the lipophilicity of a molecule, improving its ability to cross cell membranes.[1] The electron-withdrawing nature of fluorine atoms can also alter the pKa of nearby functional groups, potentially enhancing binding affinity to target proteins.[1]

Biaryl structures are common in kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors often bind to the ATP-binding site of kinases, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling pathways that control cell proliferation and survival. The unique electronic and steric properties of the 3-benzyloxy-2,6-difluorophenyl group may be exploited to develop potent and selective kinase inhibitors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal method for the synthesis of complex biaryl compounds.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent is activated by a base, and the aryl group is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Mixture Heat Reaction Mixture (e.g., 80-150 °C) Add_Solvent->Heat_Mixture Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Heat_Mixture->Monitor_Progress Aqueous_Workup Aqueous Workup and Extraction Monitor_Progress->Aqueous_Workup Reaction Complete Purification Purification (Column Chromatography) Aqueous_Workup->Purification Product_Characterization Product Characterization (NMR, MS) Purification->Product_Characterization Final_Product Final_Product Product_Characterization->Final_Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Kinase Activity ATP ATP ADP ADP ATP->ADP P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling Cascade pSubstrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Leads to Inhibitor Biaryl Compound (Inhibitor) Inhibitor->RTK Binds to ATP-binding site

References

Application of 3-benzyloxy-2,6-difluorophenylboronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzyloxy-2,6-difluorophenylboronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including the difluorinated phenyl ring and the benzyloxy protecting group, make it an invaluable reagent in modern medicinal chemistry. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule, while the boronic acid moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This application note details the use of this compound in the synthesis of a key intermediate for a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, a class of drugs under investigation for the treatment of various cancers.

Application in the Synthesis of a PI3K Inhibitor Intermediate

This compound is notably utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl intermediate, which is a core component of several PI3K inhibitors. This reaction couples the boronic acid with a suitable heterocyclic partner, typically a halogenated pyrazole derivative. The resulting compound combines the fluorinated aromatic ring with the nitrogen-containing heterocycle, a common motif in kinase inhibitors.

Logical Workflow of the Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Biaryl PI3K Inhibitor Intermediate reagent1->product Suzuki-Miyaura Coupling reagent2 Halogenated Pyrazole Derivative reagent2->product catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) base Base (e.g., K2CO3) solvent Solvent (e.g., 1,4-Dioxane/Water) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor PI3K Inhibitor (derived from intermediate) Inhibitor->PI3K Inhibits

Application Notes and Protocols for 3-Benzyloxy-2,6-difluorophenylboronic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-2,6-difluorophenylboronic acid is a specialized building block with significant potential in the discovery and development of novel agrochemicals. The presence of the difluorophenyl moiety is a key feature in many modern agrochemicals, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy. The benzyloxy group offers a versatile handle for further chemical modification or can be a crucial part of the final active ingredient's pharmacophore.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates, primarily focusing on its application in palladium-catalyzed cross-coupling reactions.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical development is as a precursor for the synthesis of complex molecules, typically through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the difluorophenyl ring of the boronic acid and a variety of aryl or heteroaryl halides. This methodology is instrumental in the construction of novel fungicides, herbicides, and insecticides.

Recent studies on a broad range of phenylboronic acid derivatives have demonstrated their potential as potent antifungal agents. For instance, compounds like 2-chloro-5-trifluoromethoxybenzeneboronic acid have shown significant activity against economically important plant pathogens such as Botrytis cinerea. This suggests that molecules incorporating the 3-benzyloxy-2,6-difluorophenyl moiety could exhibit similar or enhanced fungicidal properties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of agrochemical candidates. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and a generic aryl or heteroaryl halide to synthesize a biaryl compound, a common scaffold in agrochemicals.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., a substituted bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (volume based on desired concentration, typically 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides, which are common substructures in agrochemicals. The data presented here is illustrative and actual results may vary depending on the specific substrates and optimized reaction conditions.

EntryHeterocyclic HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-chloropyridine2-(3-Benzyloxy-2,6-difluorophenyl)pyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100885
25-bromopyrimidine5-(3-Benzyloxy-2,6-difluorophenyl)pyrimidinePdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901278
32-bromo-1,3-thiazole2-(3-Benzyloxy-2,6-difluorophenyl)-1,3-thiazolePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O85691

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a potential agrochemical candidate using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Reactants: This compound + Heterocyclic Halide reaction Suzuki-Miyaura Coupling start->reaction workup Workup & Purification reaction->workup product Purified Product workup->product screening Primary Biological Screening (e.g., Fungicidal Assay) product->screening Characterization (NMR, MS) activity Active Compound Identified screening->activity optimization Lead Optimization (Structure-Activity Relationship) activity->optimization candidate Agrochemical Candidate optimization->candidate

General workflow for agrochemical discovery.
Postulated Signaling Pathway Inhibition

Many modern fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, disrupting cellular respiration. Should a derivative of this compound be developed as an SDHI fungicide, its mode of action could be represented by the following pathway diagram.

signaling_pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ROS Reactive Oxygen Species (ROS) Increase ComplexII->ROS ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Agrochemical Agrochemical Derivative (SDHI) Agrochemical->ComplexII Inhibition Succinate Succinate Succinate->ComplexII CellDeath Fungal Cell Death ATP->CellDeath Depletion ROS->CellDeath

Inhibition of Succinate Dehydrogenase (Complex II).

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in established synthetic methodologies like the Suzuki-Miyaura cross-coupling allows for the efficient creation of diverse molecular libraries for biological screening. The insights from related fluorinated phenylboronic acids suggest a promising avenue for the development of new and effective fungicides. The provided protocols and conceptual diagrams serve as a foundational guide for researchers venturing into the use of this compound for agrochemical discovery.

Application Notes and Protocols for C-C Bond Formation Reactions Involving 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-benzyloxy-2,6-difluorophenylboronic acid in carbon-carbon (C-C) bond formation reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the difluoro substituents can impart unique electronic properties and metabolic stability to the target molecules.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] It is a powerful and widely used method for forming C-C bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.[2]

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Representative Suzuki-Miyaura Coupling Reaction

While specific examples with this compound are not abundant in publicly available literature, a representative reaction with a generic aryl halide is presented below. The conditions are based on established protocols for similar electron-deficient and sterically hindered boronic acids.

Reaction Scheme:

Reaction_Scheme reactant1 This compound product 3-Benzyloxy-2,6-difluoro-1,1'-biphenyl derivative reactant2 + Aryl-X (X = Br, I) arrow catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) temperature Heat (e.g., 80-110 °C) Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add aryl bromide, boronic acid, base - Purge with inert gas - Add catalyst and solvent start->setup reaction Reaction Execution: - Heat to 90 °C with stirring - Monitor by TLC or LC-MS setup->reaction workup Work-up: - Cool to room temperature - Dilute with ethyl acetate and water - Extraction and washing reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Flash column chromatography workup->purification product Final Product purification->product

References

Application Notes and Protocols for Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting Suzuki-Miyaura cross-coupling reactions using fluorinated boronic acids. The incorporation of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate pharmacokinetic properties, metabolic stability, and electronic characteristics. This document outlines a general experimental setup, provides specific protocols, and presents quantitative data to assist researchers in successfully employing these valuable reagents.

Introduction to Suzuki Reactions with Fluorinated Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] When employing fluorinated boronic acids, certain considerations are necessary due to the electronic effects of the fluorine substituents. Fluorine is a highly electronegative element, and its presence on an aromatic ring decreases the electron density of the ring.[3] This can influence the transmetalation step of the catalytic cycle, which is often rate-limiting.[3] Electron-withdrawing groups, such as fluorine, can decrease the efficiency of the coupling compared to their non-fluorinated counterparts.[3] However, with optimized conditions, fluorinated boronic acids are invaluable for the synthesis of novel compounds with desirable properties.

A significant challenge when using some fluorinated boronic acids, particularly ortho-fluorinated ones, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This process can be accelerated under the basic conditions required for the Suzuki coupling. Therefore, the choice of base, catalyst, and reaction conditions is crucial for a successful outcome.

Experimental Protocols

Two representative protocols are provided below: a general procedure for conventional heating and a method for microwave-assisted synthesis, which can offer significantly reduced reaction times and improved yields.[5]

General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Fluorinated Boronic Acid (1.2 - 1.5 equivalents)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (if required, e.g., XPhos, RuPhos, or P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or KF) (2.0 - 3.0 equivalents)

  • Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF, or a mixture with water)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, fluorinated boronic acid, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

This protocol is adapted for microwave synthesis and is particularly useful for rapid reaction optimization and library synthesis.

Materials:

  • Fluorinated Boronic Acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.2 equivalents)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Solvent System (e.g., 4:1 mixture of 1,4-Dioxane and Water)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the aryl halide, fluorinated boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the product.

Quantitative Data Presentation

The following tables summarize the yields of Suzuki-Miyaura coupling reactions for various fluorinated boronic acids with different coupling partners under specific conditions. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides [6]

Coupling Partner (Aryl Halide)SubstituentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
4-BromobenzonitrileElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄Toluene1001692
4-BromoanisoleElectron-donatingPd(PPh₃)₄Na₂CO₃Dioxane/H₂O902478
1-Bromo-4-nitrobenzeneElectron-withdrawingPd(OAc)₂ / SPhosCs₂CO₃Toluene110895
2-BromopyridineHeteroarylPd(dppf)Cl₂K₂CO₃Dioxane1001865
4-ChloroacetophenoneElectron-withdrawingPd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O1002475

Table 2: Suzuki Coupling Yields of Various Hetero(aryl) Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [3][7]

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine75
3-Pyridyl boronic ester2-(3-Pyridyl)pyridineModest
4-Pyridyl boronic ester2-(4-Pyridyl)pyridineModest
4-Cyanophenyl boronic acid2-(4-Cyanophenyl)pyridine10
4-Methoxyphenyl boronic acid2-(4-Methoxyphenyl)pyridine48

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)Ln-ArF Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 ArArF Ar-ArF RedElim->ArArF Product ArX Ar-X ArX->OxAdd Aryl Halide ArFBOH2 ArF-B(OH)₂ ArFBOH2->Transmetalation Fluorinated Boronic Acid Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent under inert atmosphere) start->setup reaction Reaction (Heating or Microwave) setup->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for the Synthesis of Fluorinated 4-Aryl Phenylalanine Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and chemical biology. Fluorinated amino acids, when integrated into peptides or used as standalone pharmacophores, can significantly enhance metabolic stability, modulate binding affinity, and introduce unique conformational constraints.[1] This document provides detailed application notes and experimental protocols for the synthesis of a specific class of non-canonical amino acids: fluorinated 4-aryl phenylalanine derivatives. These compounds, characterized by a biaryl scaffold, offer a versatile platform for probing protein-protein interactions and developing novel therapeutics.[1][2] The primary synthetic strategies discussed herein are palladium-catalyzed cross-coupling reactions, namely the Negishi and Suzuki-Miyaura couplings, which are highly effective for the formation of the key carbon-carbon bond between the phenylalanine core and an additional aryl group.

Synthetic Strategies Overview

The synthesis of fluorinated 4-aryl phenylalanine derivatives typically commences from a protected L-phenylalanine precursor that is halogenated or boronated at the 4-position of the phenyl ring. This functionalized intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a fluorinated aryl partner.

Synthesis_Overview cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_coupling Cross-Coupling Reactions cluster_product Final Product cluster_deprotection Deprotection start Protected L-Phenylalanine precursor1 Protected 4-Iodo-L-phenylalanine start->precursor1 Iodination precursor2 Protected 4-Borono-L-phenylalanine start->precursor2 Borylation negishi Negishi Coupling (with Fluorinated Aryl-Zinc) precursor1->negishi suzuki Suzuki Coupling (with Fluorinated Aryl-Halide) precursor2->suzuki product Protected Fluorinated 4-Aryl-L-Phenylalanine negishi->product suzuki->product deprotected_product Fluorinated 4-Aryl-L-Phenylalanine product->deprotected_product Deprotection

Caption: General synthetic workflow for fluorinated 4-aryl phenylalanine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Protected 4-Iodo-L-phenylalanine (Precursor for Negishi Coupling)

This protocol describes the iodination of N-Boc-L-phenylalanine methyl ester.

Materials:

  • N-Boc-L-phenylalanine methyl ester

  • Iodine (I₂)

  • Bis(trifluoroacetoxy)iodobenzene (PIFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in DCM.

  • Add iodine (1.2 eq) and bis(trifluoroacetoxy)iodobenzene (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-4-iodo-L-phenylalanine methyl ester.

Protocol 2: Negishi Cross-Coupling for the Synthesis of a Fluorinated 4-Aryl-L-phenylalanine Derivative

This protocol outlines the coupling of N-Boc-4-iodo-L-phenylalanine methyl ester with a fluorinated aryl-zinc reagent.[3]

Materials:

  • N-Boc-4-iodo-L-phenylalanine methyl ester

  • Fluorinated aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Activated zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organozinc Reagent:

    • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • To a solution of the fluorinated aryl bromide (1.5 eq) in anhydrous THF, add the activated zinc dust (1.6 eq).

    • Heat the mixture to reflux until the zinc is consumed (as observed by the disappearance of the metal). Cool to room temperature. The resulting solution contains the fluorinated aryl-zinc bromide.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq) in anhydrous THF.

    • Add the freshly prepared fluorinated aryl-zinc bromide solution to this mixture.

    • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield the protected fluorinated 4-aryl-L-phenylalanine derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Fluorinated 4-Aryl-L-phenylalanine Derivative

This protocol describes the coupling of a 4-boronic acid ester of L-phenylalanine with a fluorinated aryl halide.[2]

Materials:

  • N-Boc-L-phenylalanine-4-pinacol boronate

  • Fluorinated aryl halide (e.g., 1-bromo-2,4-difluorobenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of N-Boc-L-phenylalanine-4-pinacol boronate (1.0 eq), fluorinated aryl halide (1.2 eq), and K₂CO₃ (3.0 eq), add the 1,4-dioxane/water mixture.

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction mixture at 80-100 °C for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected fluorinated 4-aryl-L-phenylalanine derivative.

Quantitative Data

The following tables summarize representative yields and characterization data for selected fluorinated 4-aryl phenylalanine derivatives.

Table 1: Reaction Yields for the Synthesis of Fluorinated 4-Aryl Phenylalanine Derivatives

Precursor 1Precursor 2Coupling MethodProductYield (%)Reference
N-Boc-4-iodo-L-phenylalanine methyl ester4-Fluorophenylzinc bromideNegishiN-Boc-4-(4-fluorophenyl)-L-phenylalanine methyl ester75-85[4][5]
N-Fmoc-4-iodo-L-phenylalanine methyl esterPentafluorophenylzinc bromideNegishiN-Fmoc-4-(pentafluorophenyl)-L-phenylalanine methyl ester~60[2]
N-Boc-L-phenylalanine-4-pinacol boronate1-Bromo-4-fluorobenzeneSuzukiN-Boc-4-(4-fluorophenyl)-L-phenylalanine80-90[2]
N-Boc-L-phenylalanine-4-pinacol boronate1-Iodo-3,5-bis(trifluoromethyl)benzeneSuzukiN-Boc-4-(3,5-bis(trifluoromethyl)phenyl)-L-phenylalanine~70[6]

Table 2: ¹H and ¹⁹F NMR Data for Selected Fluorinated 4-Aryl Phenylalanine Derivatives (in CDCl₃)

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
N-Boc-4-(4-fluorophenyl)-L-phenylalanine methyl ester7.50-7.40 (m, 4H), 7.15-7.05 (m, 4H), 4.60 (m, 1H), 3.70 (s, 3H), 3.10 (m, 2H), 1.45 (s, 9H)-115.8[7]
N-Fmoc-4-(pentafluorophenyl)-L-phenylalanine methyl ester7.80-7.20 (m, 12H), 4.75 (m, 1H), 4.40 (m, 2H), 4.25 (t, 1H), 3.80 (s, 3H), 3.25 (m, 2H)-142.5 (m, 2F, ortho), -155.0 (t, 1F, para), -162.0 (m, 2F, meta)[2]

Applications in Drug Discovery and Chemical Biology

Fluorinated 4-aryl phenylalanine derivatives are valuable tools for:

  • Enhancing Biological Activity: The introduction of fluorine can alter the electronic properties of the aryl ring, potentially leading to improved binding interactions with biological targets. For example, the incorporation of 4-fluorophenylalanine into peptides has been shown to enhance their affinity for opioid receptors.[8]

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making these derivatives more resistant to enzymatic degradation and thereby increasing their in vivo half-life.[1]

  • Probing Molecular Interactions: The ¹⁹F nucleus is an excellent NMR probe. Incorporating these amino acids into proteins allows for the study of protein structure, dynamics, and ligand binding without interference from background signals.[9]

Opioid_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Modulation cluster_response Cellular Response ligand Fluorinated 4-Aryl-Phe Containing Peptide receptor Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein Activation receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Inhibition of Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Modulation of Ion Channels g_beta_gamma->ion_channel Modulates camp ↓ cAMP ac->camp k_channel ↑ K+ Efflux ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel analgesia Analgesia camp->analgesia k_channel->analgesia ca_channel->analgesia

Caption: Signaling pathway of an opioid receptor modulated by a fluorinated 4-aryl-Phe peptide.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures.[1][2][3] This methodology is particularly crucial in drug discovery for the synthesis of novel pharmacophores.[4][5] The use of microwave irradiation has significantly advanced this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2][6][7] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 3-benzyloxy-2,6-difluorophenylboronic acid with various aryl halides, a reaction of interest for synthesizing potential kinase inhibitors and other biologically active molecules.[1]

The sterically hindered and electronically modified nature of this compound presents unique challenges. However, microwave-assisted protocols have proven effective for a wide range of substrates, including those with steric hindrance.[8][9][10] The following sections detail optimized reaction conditions, experimental protocols, and visualizations to guide researchers in successfully employing this advanced synthetic technique.

Comparative Data for Reaction Conditions

The choice of catalyst, base, and solvent system is critical for the success of a Suzuki coupling reaction. The following table summarizes various conditions that have been successfully applied in microwave-assisted Suzuki couplings and can be adapted for reactions with this compound.

Entry Catalyst (mol%) Base Solvent System Temperature (°C) Time (min) Typical Yield (%) Reference
1Pd(PPh₃)₄ (4 mol%)Cesium FluorideDME12060~90[11]
2Pd(OAc)₂ (4 mol%)K₂CO₃Dioxane/Water (5:1)12020High[11]
3Pd EnCat™ 30 (10 mol%)TBAAEthanol12020Excellent[11]
4[Pd(dppf)Cl₂]K₂CO₃Toluene/Acetone/H₂O (4:4:1)100-1301075-95[9]
5Pd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/Water10015Good to Excellent[2]
6PdCl₂(dppf) (5 mol%)Cs₂CO₃1,4-Dioxane/Water (4:1)14015>98
7POPd2K₃PO₄Water1501564-99[12]

DME: 1,2-Dimethoxyethane, TBAA: Tetrabutylammonium acetate

Experimental Protocols

The following is a generalized protocol for the microwave-assisted Suzuki coupling of an aryl halide with this compound. Researchers should optimize the conditions for their specific substrates.

Materials
  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure
  • Reaction Setup: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.55 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 1.25 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Sealing the Vessel: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[3]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3][11]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Released ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the microwave-assisted Suzuki coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base combine Combine Reagents & Solvent in Vial prep_reagents->combine prep_solvent Prepare & Degas Solvent System prep_solvent->combine seal Seal Vial combine->seal microwave Microwave Irradiation (e.g., 120°C, 20 min) seal->microwave cool Cool to RT microwave->cool dilute_filter Dilute with Organic Solvent & Filter cool->dilute_filter extract Aqueous Wash & Extraction dilute_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Biaryl Product purify->product

Caption: General workflow for microwave-assisted Suzuki coupling.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The synthesis of substituted biaryls via this method is highly relevant to the development of kinase inhibitors, which often feature a core biaryl scaffold to interact with the kinase hinge region.

Kinase_Inhibitor_Logic ArylHalide Aryl Halide (e.g., Heterocycle) SuzukiCoupling Microwave-Assisted Suzuki Coupling ArylHalide->SuzukiCoupling BoronicAcid 3-Benzyloxy-2,6-difluorophenyl- boronic acid BoronicAcid->SuzukiCoupling BiarylScaffold Substituted Biaryl Scaffold SuzukiCoupling->BiarylScaffold KinaseInhibitor Potential Kinase Inhibitor BiarylScaffold->KinaseInhibitor DrugDev Further Drug Development (SAR Studies, etc.) KinaseInhibitor->DrugDev

Caption: Synthetic logic for kinase inhibitor development.

References

Troubleshooting & Optimization

How to prevent protodeboronation of 3-benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 3-benzyloxy-2,6-difluorophenylboronic acid. The focus is on preventing protodeboronation, a common undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, which is an electron-deficient arylboronic acid due to the fluorine substituents, this is a significant side reaction that can occur during storage or, more commonly, under reaction conditions (e.g., Suzuki-Miyaura coupling).[2][3] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of 1-benzyloxy-2,6-difluorobenzene as an impurity, which can complicate purification.[4]

Q2: What factors promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation for electron-deficient arylboronic acids:

  • High pH (basic conditions): The formation of the more reactive arylboronate anion at high pH makes the compound more susceptible to protodeboronation.[2][5]

  • Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.[1][6]

  • Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.[7]

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to potentially destabilizing conditions for a longer period, increasing the likelihood of protodeboronation.[1]

  • Strong Donor Ligands: In some copper-mediated reactions, strong donor ligands like pyridine can accentuate protodeboronation.[6][8]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation during storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to prevent exposure to moisture and oxygen.[4]

Q4: Are there more stable alternatives to using the free boronic acid in reactions?

A4: Yes, converting the boronic acid to a boronic ester is a highly effective strategy to enhance stability and prevent premature protodeboronation.[5][9] Common and effective derivatives include:

  • Pinacol esters: These are widely used and offer improved stability.[7][10]

  • MIDA (N-methyliminodiacetic acid) boronates: These are particularly stable and participate in a "slow-release" mechanism, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[11][12]

  • Organotrifluoroborates: These salts also offer a slow-release of the boronic acid and are more resistant to protodeboronation.[11][13]

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshoot and optimize reaction conditions to suppress the protodeboronation of this compound.

Summary of Factors Influencing Protodeboronation
FactorCondition Promoting ProtodeboronationRecommended Adjustment to Minimize Protodeboronation
Boronic Acid Form Free Boronic AcidConvert to a more stable boronic ester (e.g., pinacol or MIDA ester).[10][11]
Base Strong bases (e.g., NaOH, KOH)Use milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[4][7]
Temperature High temperatures (e.g., >100 °C)Lower the reaction temperature if catalyst activity permits (e.g., 60-80 °C).[1][7]
Catalyst System Low activity catalystEmploy a highly active catalyst system (e.g., Pd(0) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to ensure rapid cross-coupling.[4][14]
Solvent Protic solvents or excess waterUse anhydrous solvents and minimize the amount of water, as some water can be necessary for the catalytic cycle.[7]
Reaction Time Prolonged reaction timesOptimize conditions to achieve a shorter reaction time.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound (or its pinacol ester) and should be optimized for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane, toluene, or DMF, with a minimal, optimized amount of water if necessary)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable). Then, add the degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (starting with a lower temperature, e.g., 80 °C, is recommended).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction and Troubleshooting Workflows

cluster_0 Competing Reaction Pathways A Aryl Halide + Pd(0) Catalyst B Oxidative Addition (Ar-Pd(II)-X) A->B C Transmetalation B->C Boronic Acid D Reductive Elimination C->D D->A Regenerates Pd(0) E Desired Cross-Coupled Product D->E F This compound F->C G Protodeboronation (Side Reaction) F->G H₂O, Base, Heat H 1-Benzyloxy-2,6-difluorobenzene G->H

Caption: Competing pathways: Suzuki-Miyaura coupling versus protodeboronation.

start Low yield and/or significant protodeboronation detected q1 Are you using the free boronic acid? start->q1 a1_yes Switch to a more stable boronic ester (pinacol or MIDA). q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No a1_yes->q2 a2_yes Lower the reaction temperature (e.g., to 60-80 °C). q2->a2_yes Yes q3 Are you using a strong base? q2->q3 No a2_yes->q3 a3_yes Use a milder base (e.g., K₃PO₄, Cs₂CO₃). q3->a3_yes Yes q4 Is the catalyst system highly active? q3->q4 No a3_yes->q4 a4_no Employ a more active catalyst/ligand system (e.g., with SPhos or XPhos). q4->a4_no No end Re-evaluate reaction outcome q4->end Yes a4_no->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Troubleshooting low yield in Suzuki coupling with 3-benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Low Yield

Low yields in Suzuki coupling reactions with sterically hindered and electronically deactivated substrates like this compound are a common challenge. The following sections provide guidance on how to diagnose and resolve these issues.

Logical Troubleshooting Workflow

If you are experiencing low to no yield, follow this logical workflow to identify and address the potential cause.

TroubleshootingWorkflow start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions solution_reagents Use fresh, pure reagents. Ensure correct stoichiometry. check_reagents->solution_reagents Impure or degraded starting materials? solution_catalyst Optimize Catalyst & Ligand check_conditions->solution_catalyst Ineffective catalyst system? solution_base_solvent Screen Bases & Solvents check_conditions->solution_base_solvent Suboptimal base or solvent? solution_temp Adjust Temperature & Time check_conditions->solution_temp Incorrect temperature or time? solution_protodeboronation Mitigate Protodeboronation side_reactions->solution_protodeboronation Evidence of protodeboronation? solution_homocoupling Minimize Homocoupling side_reactions->solution_homocoupling Homocoupling byproducts observed? ExperimentalWorkflow setup 1. Reaction Setup reagents Add Aryl Bromide, Boronic Acid, and Base setup->reagents inert Purge with Inert Gas reagents->inert catalyst Add Pd Precatalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction 2. Reaction solvent->reaction heating Heat to Desired Temperature with Vigorous Stirring reaction->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup 3. Work-up & Purification monitoring->workup quench Cool and Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions of 3-benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling Side Reactions

This compound is susceptible to homocoupling due to its electron-deficient nature and steric hindrance. The following guide addresses common issues and provides strategies to improve the yield of the desired cross-coupled product.

Problem Potential Cause Recommended Solution
High levels of homocoupling byproduct detected. Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal palladium catalyst or ligand.For sterically hindered substrates, employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. Consider using pre-formed palladium catalysts like XPhos Pd G3 to ensure efficient generation of the active catalytic species.
Inappropriate choice or concentration of base.Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH). Use the minimum effective amount of base to avoid accelerating boronic acid decomposition.
High concentration of boronic acid.Employ a slow addition of the this compound solution to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
Low yield of cross-coupled product and significant boronic acid decomposition (protodeboronation). Instability of the boronic acid under reaction conditions.Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates provide a slow release of the boronic acid under basic conditions, minimizing its decomposition and homocoupling.
Inefficient transmetalation.For electron-deficient boronic acids, a stronger base may be required to facilitate transmetalation. A careful balance is needed, as strong bases can also promote decomposition. Screening of bases is recommended.
Reaction is sluggish or does not go to completion. Steric hindrance from the 2,6-difluoro and 3-benzyloxy groups.Increase the reaction temperature, but monitor for increased byproduct formation. Employ highly active catalyst systems known for coupling sterically demanding substrates.
Inappropriate solvent.Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species. For challenging couplings, consider solvents like toluene or CPME.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to homocoupling?

A1: This boronic acid has two key features that increase its susceptibility to homocoupling. First, the two fluorine atoms are electron-withdrawing, making the aromatic ring electron-deficient. This can facilitate side reactions. Second, the substituents at the 2 and 6 positions create significant steric hindrance around the boronic acid moiety, which can slow down the desired cross-coupling reaction and allow competing side reactions like homocoupling to become more prominent.

Q2: How does oxygen contribute to the homocoupling of boronic acids?

A2: The presence of molecular oxygen can promote the oxidative homocoupling of arylboronic acids. The mechanism is thought to involve the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to form the homocoupled product. Therefore, maintaining strictly anaerobic conditions is one of the most critical factors in minimizing this side reaction.

Q3: What is a MIDA boronate ester, and how can it help reduce homocoupling?

A3: A MIDA boronate ester is a protected form of a boronic acid where the boron atom is part of a stable, tricyclic structure formed with N-methyliminodiacetic acid (MIDA).[1] These esters are generally stable to storage and purification. In a Suzuki-Miyaura reaction, the MIDA group is slowly cleaved under basic conditions, gradually releasing the free boronic acid into the reaction mixture. This "slow-release" strategy keeps the concentration of the reactive boronic acid low, which kinetically disfavors the bimolecular homocoupling reaction and other decomposition pathways.[2]

Q4: Which palladium catalyst and ligand combination is best for this type of substrate?

A4: For sterically hindered and electron-deficient arylboronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are generally most effective. Buchwald's biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent choices as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, helping the desired cross-coupling reaction outcompete the homocoupling side reaction. Pre-formed catalysts, often referred to as "G3" or "G4" precatalysts, can also offer improved performance and reproducibility.

Q5: How do I choose the right base for my reaction?

A5: The choice of base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation and homocoupling. For electron-deficient boronic acids, weaker inorganic bases are often preferred. A common starting point is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The optimal base and its concentration often need to be determined empirically for a specific reaction.

Quantitative Data on Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupling byproduct, based on literature for structurally similar electron-deficient and sterically hindered arylboronic acids.

Table 1: Effect of Palladium Catalyst and Ligand

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Cross-Coupling:Homocoupling Ratio (Approx.)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100Low to Moderate
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Toluene100Moderate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80High
XPhos Pd G3 (2)-Cs₂CO₃THF/H₂O80Very High

Note: Data is synthesized from trends observed for similar substrates. Actual ratios will be substrate-dependent.

Table 2: Effect of Base

Catalyst/LigandBase (equiv)SolventTemp (°C)Cross-Coupling:Homocoupling Ratio (Approx.)
XPhos Pd G3NaOH (3)Dioxane/H₂O80Low
XPhos Pd G3K₂CO₃ (3)Dioxane/H₂O80Moderate to High
XPhos Pd G3K₃PO₄ (3)Dioxane/H₂O80High
XPhos Pd G3Cs₂CO₃ (3)Dioxane/H₂O80Very High

Note: Data is synthesized from trends observed for similar substrates. Actual ratios will be substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Buchwald Ligand

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, employing a highly active catalyst system to favor the cross-coupling reaction.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • This compound (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, XPhos Pd G3, and K₃PO₄.

    • Seal the flask with a septum and evacuate and backfill with inert gas three times.

    • In a separate flask, dissolve the this compound in a minimal amount of degassed 1,4-dioxane.

    • To the Schlenk flask, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 2-4 hours.

    • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis and Use of a MIDA Boronate Ester for Slow-Release Coupling

This protocol involves the protection of the boronic acid as a MIDA ester, which is then used in the Suzuki-Miyaura coupling.

  • Part A: Synthesis of the MIDA Boronate Ester

    • In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

    • Add toluene to the flask and heat to reflux with a Dean-Stark apparatus to remove water.

    • Continue heating until no more water is collected.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the MIDA boronate ester, which can often be used without further purification.

  • Part B: Suzuki-Miyaura Coupling using the MIDA Boronate Ester

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the MIDA boronate ester of this compound (1.2 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The basic conditions will slowly hydrolyze the MIDA ester, releasing the boronic acid.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Workup and purify as described in Protocol 1.

Visualizations

Suzuki_Homocoupling_Pathway cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction A ArB(OH)₂ E Ar'-Pd(II)(Ar)L₂ A->E G Ar-Pd(II)(OOB(OH)₂)L₂ (in presence of O₂) A->G B Ar'-X D Ar'-Pd(II)(X)L₂ B->D Oxidative Addition C Pd(0)L₂ C->D C->G + O₂ D->E Transmetalation E->C F Ar-Ar' E->F Reductive Elimination H Ar-Ar G->H Further Reaction & Reductive Elimination I Base I->E

Caption: Competing pathways in Suzuki-Miyaura reactions.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement strict degassing procedures (Ar sparge, freeze-pump-thaw) q1->sol1 No q2 Using bulky, electron-rich ligand (e.g., SPhos, XPhos)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Buchwald-type ligand and/or a pre-formed catalyst q2->sol2 No q3 Using a weak inorganic base (e.g., K₃PO₄, Cs₂CO₃)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen weaker bases; avoid strong bases like NaOH or KOH q3->sol3 No q4 Consider advanced techniques q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4a Slow addition of boronic acid q4->sol4a sol4b Use of MIDA boronate ester q4->sol4b end Optimized Reaction sol4a->end sol4b->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Suzuki Reactions with Ortho-Substituted Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving substrates with steric hindrance from ortho substituents.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an ortho-substituted aryl halide is resulting in a low yield. What are the primary causes?

A1: Low yields in Suzuki couplings with sterically hindered substrates are typically due to a few critical factors:

  • Inefficient Oxidative Addition: The steric bulk from ortho substituents can impede the palladium catalyst's approach to the carbon-halogen bond, slowing down this initial, often rate-determining, step of the catalytic cycle.[1][2][3]

  • Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed, can also be hindered. Steric congestion around the palladium center makes it difficult for the two coupling partners to come together effectively.[1][2][4]

  • Catalyst Decomposition: Higher temperatures are often necessary for these challenging couplings, which can lead to catalyst decomposition before the reaction is complete.[1][5]

  • Side Reactions: Competing side reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume the reactants and lower the yield of the desired product.[1]

Q2: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the carbon-boron bond, is a common issue, particularly with electron-rich or heteroaromatic boronic acids under harsh conditions. To mitigate this:

  • Use Milder Bases: Opt for bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu).[1]

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate protodeboronation.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to this side reaction.

Q3: What are the most effective types of ligands for overcoming steric hindrance in Suzuki reactions?

A3: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[2] The key is to use bulky and electron-rich ligands that promote the formation of a more reactive, monoligated 14-electron palladium(0) species.[2][4][6] These ligands also facilitate the challenging reductive elimination step.[4][6] Highly successful classes of ligands include:

  • Dialkylbiaryl Phosphines: These ligands, such as SPhos, XPhos, and RuPhos, are characterized by their significant steric bulk and strong electron-donating properties.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can possess "flexible steric bulk," making them highly effective catalysts for coupling sterically demanding substrates.[7]

  • Specialized Phosphine Ligands: Ligands like AntPhos and BI-DIME have been specifically designed and shown to be highly reactive for couplings involving di-ortho-substituted aryl halides and even secondary alkylboronic acids.[8][9][10]

Q4: Can the choice of palladium precatalyst influence the outcome of a sterically hindered Suzuki reaction?

Q5: What is the recommended solvent and base combination for a difficult, sterically hindered coupling?

A5: The optimal solvent and base are highly substrate-dependent, but some general guidelines apply:

  • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[7][13] The addition of water can sometimes be beneficial, but must be carefully controlled to avoid side reactions.[6][14]

  • Bases: The choice of base is critical. For very hindered systems, a strong but non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[14] In some cases, stronger bases like potassium tert-butoxide (KtBuO) may be necessary, but should be used with caution due to the increased risk of side reactions.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues in Suzuki reactions with sterically hindered substrates.

Issue: Low to No Product Yield
Potential Cause Troubleshooting Step Rationale
Ineffective Ligand Switch to a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination with hindered substrates.[2][6]
Suboptimal Base Screen different bases. Start with K₃PO₄ or Cs₂CO₃. If the reaction is still sluggish, consider a stronger base like KtBuO.The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[14]
Incorrect Solvent Try a different aprotic polar solvent such as toluene, dioxane, or 2-MeTHF.Solvent polarity and coordinating ability can influence catalyst activity and stability.[7][13]
Low Reaction Temperature Incrementally increase the reaction temperature. Consider using microwave irradiation for rapid heating.Sterically hindered substrates often require higher activation energy.[15]
Catalyst Decomposition Use a more robust palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).Precatalysts can offer greater stability and more efficient generation of the active catalyst. Oxygen can deactivate the catalyst.[5][12]
Issue: Significant Side Product Formation
Side Product Troubleshooting Step Rationale
Protodeboronation Use anhydrous solvents and reagents. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). Use a milder base (e.g., K₂CO₃).This minimizes the sources of protons that lead to the cleavage of the C-B bond.[1]
Homocoupling of Boronic Acid Thoroughly degas the solvent and maintain a strict inert atmosphere.Oxygen promotes the oxidative homocoupling of the boronic acid.[5]
Reduction of Aryl Halide (Hydrodehalogenation) This is often a result of β-hydride elimination when using alkylboronic acids. Use a ligand like AntPhos, which is designed to suppress this pathway.The unique structure of certain ligands can inhibit the β-hydride elimination side reaction.[9]

Quantitative Data Summary

The following tables summarize yields for Suzuki reactions with sterically hindered substrates under various conditions.

Table 1: Effect of Ligand on the Coupling of a Di-ortho-Substituted Aryl Bromide

Reaction: 2,4,6-triisopropylphenyl bromide + cyclohexylboronic acid

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (1)BI-DIMEK₃PO₄Toluene1101231[9]
2Pd(OAc)₂ (1)AntPhos K₃PO₄Toluene1101272 [9]

Table 2: Coupling of Various Sterically Hindered Aryl Chlorides with Phenylboronic Acid

Catalyst System: Robust Acenaphthoimidazolylidene Palladium Complex (0.05 mol%)

EntryAryl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dimethylchlorobenzenet-BuOKDioxane801298[7]
22,4,6-Trimethylchlorobenzenet-BuOKDioxane801299[7]
32-Chloro-1,3,5-triisopropylbenzenet-BuOKDioxane1001296[7]

Experimental Protocols

General Protocol for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol is a representative example for coupling a di-ortho-substituted aryl bromide with a secondary alkylboronic acid using the Pd-AntPhos catalyst system.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the alkylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium acetate (Pd(OAc)₂, 1 mol%) and the AntPhos ligand (2 mol%) in degassed toluene.

  • Addition of Reagents: Add degassed toluene to the reaction vial to achieve a concentration of 0.1 M with respect to the aryl bromide. Then, add the catalyst solution via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with Ortho-Substituted Substrate CheckLigand Is the ligand a bulky, electron-rich phosphine or NHC? Start->CheckLigand ChangeLigand Switch to SPhos, XPhos, RuPhos, or an NHC-based catalyst CheckLigand->ChangeLigand No CheckBase Is the base optimal? (e.g., K₃PO₄, Cs₂CO₃) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Screen alternative bases (e.g., K₂CO₃, KHMDS) CheckBase->ChangeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature or use microwave irradiation CheckTemp->IncreaseTemp No CheckCatalyst Consider catalyst decomposition. Using a robust precatalyst? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst ChangeCatalyst Use a palladacycle precatalyst (e.g., XPhos Pd G3/G4) CheckCatalyst->ChangeCatalyst No Success Improved Yield CheckCatalyst->Success Yes ChangeCatalyst->Success

Caption: A decision-making workflow for troubleshooting low yields.

Ligand Properties vs. Catalytic Steps

Ligand_Effects Ligand Ligand Properties High Steric Bulk Strong Electron Donation OA Oxidative Addition Ligand:f0->OA  Promotes L₁Pd(0) formation Ligand:f1->OA  Accelerates reaction  with C-X bond RE Reductive Elimination Ligand:f0->RE  Facilitates bond formation Stability Catalyst Stability Ligand:f1->Stability  Stabilizes Pd center

Caption: Relationship between key ligand properties and their effects.

References

Technical Support Center: Purification Strategies for Products from 3-Benzyloxy-2,6-difluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-benzyloxy-2,6-difluorophenylboronic acid in cross-coupling reactions. The following sections address common issues encountered during the purification of reaction products.

Troubleshooting Guide

Issue: Low or No Product Yield After Purification

Potential Cause Troubleshooting Steps
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the limiting reagent before proceeding with work-up and purification.
Product Loss During Work-up: The desired product may be partially lost during the aqueous extraction phase if it has some water solubility.Minimize the number of aqueous washes or use a saturated brine solution to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product Degradation on Silica Gel: The benzyloxy protecting group may be sensitive to acidic silica gel, leading to debenzylation.Use deactivated or neutral silica gel for column chromatography. A small amount of a mild base, such as triethylamine (0.1-1%), can be added to the eluent to prevent degradation of acid-sensitive compounds.[1]
Co-elution of Product and Impurities: The product and a byproduct may have very similar polarities, leading to poor separation during column chromatography.Employ a shallow gradient of eluents during column chromatography to improve separation.[2] If co-elution persists, consider alternative purification techniques such as preparative HPLC or recrystallization.

Issue: Presence of Persistent Impurities

Common Impurity Identification Removal Strategy
Homocoupled Boronic Acid: Dimerization of this compound.Can be identified by LC-MS or NMR. This byproduct is often less polar than the desired cross-coupled product.Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[3] Purification can be achieved by careful column chromatography.[2]
Unreacted Boronic Acid: Residual this compound.Can be visualized on a TLC plate using a potassium permanganate stain.During the aqueous work-up, wash the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) to convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase.[2]
Debenzylated Product: The desired product without the benzyl protecting group.Can be identified by a significant change in the NMR spectrum (absence of benzyl protons) and a lower mass in the mass spectrum.Avoid prolonged exposure to acidic conditions, including acidic silica gel. Use neutral or deactivated silica for chromatography.
Residual Palladium Catalyst: Traces of the palladium catalyst from the reaction.Can impart a dark color to the purified product. Inductively Coupled Plasma (ICP) analysis can quantify the amount of residual palladium.For many applications, especially in drug development, removal of the palladium catalyst is crucial.[2] This can be achieved by filtering the crude product through a pad of Celite or by using metal scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to purify my crude product from a Suzuki-Miyaura reaction using this compound?

A1: A standard aqueous work-up is the recommended first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water and then brine.[4] This procedure removes the majority of inorganic salts and water-soluble impurities.

Q2: How can I effectively remove the homocoupled byproduct of this compound?

A2: The homocoupled byproduct, a biaryl formed from the dimerization of the boronic acid, is a common impurity.[3] Preventing its formation by ensuring the reaction is thoroughly degassed and run under an inert atmosphere is the best strategy.[2] If it does form, careful column chromatography with a shallow eluent gradient is often effective for its separation from the desired product.[2]

Q3: My desired product is an oil and will not crystallize. How should I purify it?

A3: If your product is an oil, column chromatography is the most suitable purification method.[2] The inability to crystallize could be due to the intrinsic nature of the product or the presence of impurities that inhibit crystallization. Further purification by chromatography may remove these impurities, and a subsequent attempt at crystallization could be successful.

Q4: I am performing a Chan-Lam coupling with this compound. What are the key purification challenges I should anticipate?

A4: In Chan-Lam couplings, common impurities include unreacted amine or phenol starting materials and homocoupled boronic acid. The reaction is often performed in the presence of a base like pyridine, which needs to be removed during work-up.[5] Purification typically involves an aqueous work-up to remove the copper catalyst and other salts, followed by column chromatography to separate the N- or O-arylated product from organic byproducts.

Q5: Can the benzyloxy group be cleaved during the reaction or purification?

A5: Yes, the benzyloxy group can be sensitive to certain conditions. Strong acidic conditions or catalytic hydrogenation (if a palladium on carbon catalyst is used with a hydrogen source) can lead to debenzylation. When using silica gel for chromatography, it is advisable to use neutral or deactivated silica to avoid acid-catalyzed cleavage.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Chan-Lam Coupling

  • Reaction Setup: In a flask open to the air, combine the amine or phenol (1.0 equiv.), this compound (1.5-2.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, 2.0 equiv.) in a suitable solvent (e.g., dichloromethane).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine to remove the copper salts and base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow Reaction_Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating Heat & Stir Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.

chan_lam_workflow cluster_chan_lam Chan-Lam Coupling Workflow Reaction_Setup_CL Reaction Setup: Amine/Phenol, Boronic Acid, Cu Catalyst, Base Solvent_Addition_CL Add Solvent Reaction_Setup_CL->Solvent_Addition_CL Stirring_CL Stir at RT or Heat Solvent_Addition_CL->Stirring_CL Monitoring_CL Monitor by TLC/LC-MS Stirring_CL->Monitoring_CL Workup_CL Aqueous Work-up Monitoring_CL->Workup_CL Reaction Complete Purification_CL Column Chromatography Workup_CL->Purification_CL Product_CL Purified Product Purification_CL->Product_CL

Caption: Generalized workflow for a Chan-Lam coupling reaction and subsequent purification.

troubleshooting_logic Start Crude Product Analysis (TLC, LC-MS) Impurity_Check Impurities Present? Start->Impurity_Check Homocoupling Homocoupled Boronic Acid Impurity_Check->Homocoupling Yes Unreacted_BA Unreacted Boronic Acid Impurity_Check->Unreacted_BA Yes Debenzylation Debenzylated Product Impurity_Check->Debenzylation Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Purification_Strategy Select Purification Strategy Homocoupling->Purification_Strategy Unreacted_BA->Purification_Strategy Debenzylation->Purification_Strategy Column_Chrom Column Chromatography (Shallow Gradient) Purification_Strategy->Column_Chrom Base_Wash Aqueous Base Wash Purification_Strategy->Base_Wash Neutral_Silica Neutral Silica Chromatography Purification_Strategy->Neutral_Silica Column_Chrom->Pure_Product Base_Wash->Pure_Product Neutral_Silica->Pure_Product

Caption: Logical workflow for troubleshooting common purification issues.

References

Influence of water content on the stability of 3-benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and troubleshooting of 3-benzyloxy-2,6-difluorophenylboronic acid, with a specific focus on the influence of water content.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: It is recommended to store this compound at 4°C in a tightly sealed container to minimize exposure to moisture and light.[1][2] For long-term storage, keeping it in a desiccator is advisable to maintain a low-water environment.

Q2: What are the primary degradation pathways for this compound, especially in the presence of water?

A: The primary degradation pathway for boronic acids, including this compound, in the presence of water is hydrolysis. This can lead to the formation of boric acid and the corresponding arene. Additionally, boronic acids can undergo oxidative degradation. The presence of water can facilitate these degradation processes.

Q3: How can I determine the water content of my this compound sample?

A: The most accurate and widely used method for determining water content in solid samples is Karl Fischer titration.[3][4] This technique is specific for water and can provide precise measurements even at low levels.[3][4]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a C18, can be used to separate the parent compound from its degradation products.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) and Non-Aqueous Capillary Electrophoresis (NACE) are also powerful techniques for analyzing boronic acids and their esters, as they can minimize on-column hydrolysis.[7][8]

Q5: Are there any visual indicators of degradation for this compound?

A: While visual inspection is not a definitive measure of stability, changes in the physical appearance of the white to off-white powder, such as clumping, discoloration, or a change in texture, could indicate moisture absorption and potential degradation. Any such changes should be followed up with analytical testing.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields in Suzuki-Miyaura coupling. Degradation of the boronic acid due to moisture.1. Ensure the boronic acid has been stored properly in a desiccated environment. 2. Determine the water content of the boronic acid using Karl Fischer titration. 3. Use freshly opened or properly stored material for the reaction. 4. Consider drying the material under vacuum before use, provided it is thermally stable.
Poor peak shape or multiple peaks for the starting material in HPLC analysis. On-column degradation (hydrolysis) of the boronic acid.1. Use a column with low silanol activity to minimize interactions that can catalyze hydrolysis.[6] 2. Optimize the mobile phase; for instance, using a mobile phase without a pH modifier might reduce hydrolysis.[6] 3. Consider using alternative techniques like HILIC or NACE which are less prone to causing hydrolysis.[7][8]
The appearance of the solid has changed from a fine powder to a clumpy solid. Absorption of atmospheric moisture.1. Handle the compound in a glove box or under an inert atmosphere. 2. Store the compound in a desiccator over a suitable drying agent. 3. Before use, you may consider gently grinding a small sample to see if the original powder consistency can be restored, but analytical verification of purity is crucial.
Difficulty in dissolving the boronic acid in the reaction solvent. The compound may have degraded to less soluble impurities.1. Check the purity of the material using HPLC or another suitable analytical technique. 2. Ensure you are using an appropriate solvent for the boronic acid. 3. Slight warming or sonication may aid dissolution, but be cautious of potential thermal degradation.

Experimental Protocols & Data

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the percentage of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

  • This compound sample

  • Analytical balance

  • Gastight syringe

Procedure:

  • Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

  • Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

  • Accurately weigh approximately 100-200 mg of the this compound sample.

  • Quickly transfer the weighed sample to the titration vessel.

  • Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculate the water content (%) using the following formula: % Water = (Volume of KF reagent (mL) × KF reagent factor (mg/mL)) / (Weight of sample (mg)) × 100

Protocol 2: HPLC Stability Study of this compound at Varying Water Content

Objective: To assess the stability of this compound over time when exposed to different levels of ambient humidity.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound samples

  • Desiccators with controlled humidity (e.g., using saturated salt solutions)

  • Analytical balance

Procedure:

  • Prepare samples of this compound by placing them in desiccators with controlled relative humidity (RH) levels (e.g., 20%, 50%, 75%).

  • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove an aliquot of each sample.

  • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Analyze the samples by HPLC using the following conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 220 nm

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Quantify the peak area of the parent compound and any significant degradation products.

  • Calculate the percentage of the parent compound remaining at each time point.

Hypothetical Stability Data

Table 1: Water Content of this compound after 30 Days of Storage at Different Relative Humidities.

Storage Condition (Relative Humidity)Initial Water Content (%)Water Content after 30 Days (%)
Desiccator (Anhydrous CaSO₄)0.150.18
20% RH0.150.55
50% RH0.151.23
75% RH0.152.87

Table 2: Purity of this compound over 30 Days at Different Relative Humidities (as determined by HPLC).

Storage Condition (Relative Humidity)Purity at Day 0 (%)Purity at Day 7 (%)Purity at Day 14 (%)Purity at Day 30 (%)
Desiccator (Anhydrous CaSO₄)99.899.799.799.6
20% RH99.899.298.597.1
50% RH99.898.196.493.5
75% RH99.896.592.887.2

Visualizations

experimental_workflow start Start: Receive/Synthesize This compound initial_analysis Initial Analysis: - Purity (HPLC) - Water Content (Karl Fischer) start->initial_analysis Characterize initial lot storage Controlled Storage Conditions (Varying Relative Humidity) initial_analysis->storage Expose to stress conditions time_points Time Point Sampling (e.g., Day 0, 7, 14, 30) storage->time_points stability_analysis Stability Analysis at Each Time Point: - Purity (HPLC) - Water Content (Karl Fischer) time_points->stability_analysis Analyze samples data_evaluation Data Evaluation: - Correlate water content with purity loss - Determine degradation rate stability_analysis->data_evaluation Compile and analyze data conclusion Conclusion: Establish recommended storage and handling procedures data_evaluation->conclusion Draw conclusions end End conclusion->end

Caption: Workflow for assessing the influence of water on stability.

troubleshooting_workflow start Inconsistent Experimental Results? check_purity Check Boronic Acid Purity (e.g., HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_water Measure Water Content (Karl Fischer) is_pure->check_water Yes use_new_lot Action: Use a fresh or purified lot of boronic acid is_pure->use_new_lot No is_dry Is Water Content <0.5%? check_water->is_dry other_factors Investigate Other Reaction Parameters (Solvent, Base, Temp) is_dry->other_factors Yes dry_reagent Action: Dry the boronic acid (e.g., vacuum oven) or use a freshly opened bottle is_dry->dry_reagent No end Problem Resolved other_factors->end use_new_lot->end dry_reagent->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in Coupling with Electron-deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with electron-deficient aryl halides.

General FAQs for Coupling with Electron-Deficient Aryl Halides

Q1: Why are electron-deficient aryl halides challenging substrates in some cross-coupling reactions?

A1: The electron-withdrawing groups on the aryl halide make the carbon-halogen bond stronger and the aryl group less electron-rich. This can affect multiple steps in the catalytic cycle. While oxidative addition is often faster with electron-deficient aryl halides, subsequent steps like transmetalation and reductive elimination can be slower, leading to lower yields or side reactions.[1][2]

Q2: What are the most common side reactions observed when working with electron-deficient aryl halides?

A2: A prevalent side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[3] This is often promoted by the presence of water or other proton sources in the reaction mixture. Homocoupling of the coupling partners can also occur.

Q3: How does the choice of palladium precatalyst affect the reaction?

A3: The choice of palladium precatalyst is crucial. Precatalysts are designed to efficiently generate the active Pd(0) species. For challenging substrates like electron-deficient aryl halides, using a well-defined precatalyst can lead to more reproducible results and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, using electron-deficient aryl halides can present specific challenges.

FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with an electron-deficient aryl halide is resulting in a low yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with electron-deficient aryl halides can stem from several factors:

  • Slow Transmetalation: The electron-deficient nature of the aryl halide can make the subsequent transmetalation step with the organoboron reagent slow.[4]

  • Protodeboronation: The boronic acid or ester can undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, especially in the presence of a strong base and water.[5]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities.[5]

Q2: How can I improve the yield of my Suzuki-Miyaura coupling with an electron-deficient aryl halide?

A2: To improve the yield, consider the following optimizations:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate both oxidative addition and reductive elimination.[6]

  • Base Selection: Use a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to minimize protodeboronation.[5]

  • Solvent System: Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used. Optimizing the solvent ratio can be beneficial.[5]

  • Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier for transmetalation.[4]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield with Electron-Deficient Aryl Halide Check_Reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Catalyst Verify Catalyst and Ligand Integrity Start->Check_Catalyst Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Optimize_Ligand Select Appropriate Ligand (e.g., Buchwald Ligands) Check_Catalyst->Optimize_Ligand Optimize_Solvent Adjust Solvent System (e.g., Dioxane/Water ratio) Optimize_Base->Optimize_Solvent Optimize_Temp Increase Reaction Temperature Optimize_Ligand->Optimize_Temp Consider_Alternative Consider Alternative Boron Reagent (e.g., MIDA boronate, trifluoroborate) Optimize_Solvent->Consider_Alternative Success Improved Yield Optimize_Temp->Success Consider_Alternative->Success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides
Aryl Halide (Electron-deficient)Boronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-ChloronitrobenzenePhenylboronic acid2% Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095
2-Bromopyridine4-Methoxyphenylboronic acid1.5% Pd₂(dba)₃XPhosK₂CO₃Dioxane8092
4-BromoacetophenonePhenylboronic acid2% Pd(PPh₃)₄-Na₂CO₃DME/H₂O8588
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloronitrobenzene with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloronitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Troubleshooting Guide

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Electron-deficient aryl halides can be challenging substrates due to potential side reactions and catalyst inhibition.

FAQs for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of an electron-deficient aryl chloride is very slow. What could be the reason?

A1: Slow reaction rates with electron-deficient aryl chlorides are common and can be attributed to:

  • Difficult Oxidative Addition: While generally faster for electron-deficient systems, the C-Cl bond is strong, and oxidative addition can still be a bottleneck.[7]

  • Inappropriate Ligand: The chosen ligand may not be suitable for activating the aryl chloride. Bulky, electron-rich ligands are often required.[8]

  • Base Strength: The base might not be strong enough to deprotonate the amine effectively, which is necessary for the catalytic cycle to proceed.[9]

Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig reaction. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction. To minimize it:

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used. However, if hydrodehalogenation is an issue, a weaker base or a different base/solvent combination might be necessary.[8]

  • Ligand Selection: Certain ligands can promote the desired C-N bond formation over hydrodehalogenation. Screening different ligands can be effective.

  • Water Content: Ensure the reaction is performed under anhydrous conditions, as water can be a proton source for hydrodehalogenation.

Logical Relationship of Parameters in Buchwald-Hartwig Amination

Buchwald_Logic Substrate Electron-Deficient Aryl Halide Ligand Ligand (Bulky, Electron-Rich) Substrate->Ligand influences choice of Base Base (Strength & Solubility) Substrate->Base influences choice of Outcome Successful C-N Coupling Ligand->Outcome promotes Base->Outcome enables Side_Reaction Side Reactions (Hydrodehalogenation) Base->Side_Reaction can promote Solvent Solvent (Polarity & Aprotic) Solvent->Outcome facilitates Solvent->Side_Reaction can be a source of protons

Caption: Key parameter relationships in Buchwald-Hartwig amination of electron-deficient aryl halides.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides
Aryl Halide (Electron-deficient)AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholine1.5% Pd(dba)₂XPhosNaOtBuToluene11094[10]
2-ChloropyridineAniline2% Pd(OAc)₂RuPhosK₂CO₃t-BuOH10085
4-Bromobenzonitrilen-Butylamine1% Pd₂(dba)₃BrettPhosLHMDSDioxane9091
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
  • Reaction Setup: In a nitrogen-filled glovebox, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.063 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol) to a Schlenk tube.[10]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).[10]

  • Reagent Addition: Add 4-chlorotoluene (4.22 mmol) and morpholine (6.33 mmol).[10]

  • Reaction: Seal the tube and heat the mixture at 110 °C for 6 hours with stirring.[10]

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[10]

  • Purification: Purify the crude product by column chromatography.[10]

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. When using electron-deficient aryl halides, specific issues can arise.

FAQs for Sonogashira Coupling

Q1: My Sonogashira coupling with an electron-deficient aryl bromide gives a low yield and some dehalogenated starting material. What is happening?

A1: This is a common issue. The electron-deficient nature of the aryl bromide makes it more susceptible to side reactions.

  • Hydrodehalogenation: The presence of a palladium-hydride species, which can be formed from the amine base or trace water, can lead to the reduction of the aryl bromide.[3]

  • Slow Reductive Elimination: While oxidative addition is fast, the subsequent reductive elimination to form the product might be slow, allowing for side reactions to compete.[11]

Q2: How can I optimize my Sonogashira coupling for an electron-deficient aryl halide?

A2: Consider the following adjustments:

  • Copper Co-catalyst: While copper-free Sonogashira couplings are common, the use of a copper(I) co-catalyst can sometimes accelerate the desired reaction and suppress side reactions.[12]

  • Base Selection: An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The choice and purity of the base are critical.[13]

  • Ligand Choice: Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.[12]

  • Solvent: Aprotic solvents like THF, DMF, or toluene are generally effective.[11]

Experimental Workflow for Sonogashira Coupling Optimization

Sonogashira_Workflow Start Initial Sonogashira Reaction Setup (Electron-Deficient Aryl Halide) Low_Yield Low Yield or Side Reactions Start->Low_Yield Screen_Ligands Screen Ligands (e.g., PPh3, Xantphos) Low_Yield->Screen_Ligands Screen_Bases Screen Bases (e.g., Et3N, DIPEA, K2CO3) Low_Yield->Screen_Bases Screen_Solvents Screen Solvents (e.g., THF, DMF, Toluene) Low_Yield->Screen_Solvents Add_Cu Consider Copper(I) Co-catalyst Screen_Ligands->Add_Cu Screen_Bases->Add_Cu Screen_Solvents->Add_Cu Optimized_Conditions Optimized Conditions Add_Cu->Optimized_Conditions

Caption: A systematic workflow for optimizing Sonogashira coupling reactions.

Quantitative Data: Sonogashira Coupling of Aryl Halides
Aryl Halide (Electron-deficient)AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzonitrilePhenylacetylene2% Pd(PPh₃)₂Cl₂4% CuIEt₃NTHF6595
3-Iodopyridine1-Hexyne1% Pd(OAc)₂2% CuIK₂CO₃DMF8089
4-IodoacetophenoneTrimethylsilylacetylene2% Pd(PPh₃)₄5% CuIEt₃NToluene7092
Experimental Protocol: Sonogashira Coupling of 4-Bromobenzonitrile with Phenylacetylene
  • Reaction Setup: To a Schlenk tube, add 4-bromobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagents: Add anhydrous THF (5 mL), followed by triethylamine (Et₃N, 2.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at 65 °C for 8 hours under an argon atmosphere.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired product.

References

Technical Support Center: Enhancing Reaction Rates for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in these reactions are a common challenge and can often be attributed to several factors. The initial points to verify are the activity of your catalyst, the exclusion of oxygen, and the appropriateness of your base and solvent system.[1][2] Steric hindrance significantly slows down the key steps of the catalytic cycle, namely transmetalation and reductive elimination, necessitating carefully optimized conditions.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this side reaction and how can I minimize it?

A2: Homocoupling, the dimerization of the boronic acid, is frequently caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1][2] To mitigate this, rigorous degassing of all solvents and the reaction vessel is crucial.[1] Employing a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions.[1] Additionally, the choice of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1] In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

Q3: Protodeboronation is a major issue in my reaction, leading to the loss of my boronic acid. What are the best strategies to prevent this?

A3: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is often promoted by the presence of a base and water.[4] To address this, consider the following strategies:

  • Use of More Stable Boronic Acid Derivatives: Instead of the free boronic acid, employ more stable alternatives like boronate esters (e.g., pinacol, neopentyl glycol), potassium trifluoroborate salts (BF₃K), or MIDA boronates.[1][5] These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize protodeboronation.[3][4] This involves using dry solvents and reagents.

  • Choice of Base: A weaker base or careful control over the amount of a stronger base can sometimes help reduce the extent of this side reaction.[4]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[1][6]

Q4: Which catalyst systems are most effective for coupling sterically hindered boronic acids?

A4: For sterically demanding substrates, standard catalyst systems are often insufficient.[4] The most effective catalysts typically involve a palladium precursor combined with a bulky, electron-rich ligand.

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are frequently recommended and have shown excellent performance in challenging couplings.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective due to their strong σ-donating properties and steric bulk, which help to stabilize the active catalytic species.[1][7][8]

  • Specialized Ligands: For extremely hindered substrates, specialized ligands like BI-DIME and AntPhos have demonstrated superior reactivity.[9][10]

Troubleshooting Guides

Issue: Low Conversion of Starting Materials

This guide provides a systematic approach to troubleshooting low conversion rates in Suzuki-Miyaura couplings involving sterically hindered boronic acids.

G start Low Conversion Observed check_catalyst 1. Verify Catalyst System - Is the Pd source active? - Is the ligand appropriate for hindered substrates? - Is the catalyst loading sufficient? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Is the temperature high enough? - Is the reaction time adequate? - Is the solvent appropriate? check_catalyst->check_conditions If catalyst is appropriate solution_catalyst Action: - Use a more active Pd precatalyst. - Switch to a bulkier, electron-rich ligand (e.g., Buchwald-type, NHC). - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). check_catalyst->solution_catalyst If issues are suspected check_reagents 3. Evaluate Reagents - Is the base strong enough? - Is the boronic acid derivative stable? - Are reagents and solvents properly degassed? check_conditions->check_reagents If conditions are optimized solution_conditions Action: - Increase reaction temperature (e.g., use a higher boiling solvent like toluene or xylenes). - Extend the reaction time and monitor by TLC/LC-MS. - Screen alternative solvents (e.g., dioxane, THF, toluene). check_conditions->solution_conditions If conditions are suboptimal solution_reagents Action: - Use a stronger base (e.g., K₃PO₄, t-BuOK). - Switch to a more stable boronic acid derivative (e.g., pinacol ester, trifluoroborate salt). - Ensure rigorous degassing of all components. check_reagents->solution_reagents If reagent issues are identified end Improved Conversion check_reagents->end If all checks pass solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->end G start High Levels of Side Reactions side_reaction_type Identify Primary Side Reaction start->side_reaction_type homocoupling Homocoupling Dominates side_reaction_type->homocoupling Homocoupling protodeboronation Protodeboronation Dominates side_reaction_type->protodeboronation Protodeboronation solution_homocoupling Troubleshooting Homocoupling: 1. Ensure rigorous degassing of solvents and inert atmosphere. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst. 3. Consider slow addition of the boronic acid. homocoupling->solution_homocoupling solution_protodeboronation Troubleshooting Protodeboronation: 1. Switch from boronic acid to a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate salt). 2. Use anhydrous solvents and reagents if possible. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). protodeboronation->solution_protodeboronation end Minimized Side Reactions solution_homocoupling->end solution_protodeboronation->end G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add aryl halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry Schlenk tube. prep2 2. Seal the vessel, then evacuate and backfill with an inert gas (Ar or N₂) three times. prep1->prep2 reac1 3. Add Pd precursor (1-5 mol%) and ligand (2-10 mol%) under a positive pressure of inert gas. prep2->reac1 reac2 4. Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe. reac1->reac2 reac3 5. Heat the reaction mixture (typically 80-140 °C) with vigorous stirring. reac2->reac3 reac4 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. reac3->reac4 work1 7. Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). reac4->work1 work2 8. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. work1->work2 work3 9. Filter and concentrate under reduced pressure. work2->work3 work4 10. Purify the crude product by flash column chromatography. work3->work4

References

Validation & Comparative

Comparative analysis of 3-benzyloxy-2,6-difluorophenylboronic acid and other fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Benzyloxy-2,6-difluorophenylboronic Acid and Other Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is critical for the successful synthesis of complex molecules. This guide presents a comparative analysis of this compound and other fluorinated boronic acids, focusing on their application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds vital for the creation of pharmaceuticals and advanced materials.

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated boronic acids valuable reagents. This guide provides an objective look at the performance of these compounds, supported by available experimental data, to inform synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The presence of electron-withdrawing fluorine atoms on the phenyl ring can increase the Lewis acidity of the boron center, which may facilitate the transmetalation step of the catalytic cycle. However, fluorine atoms in the ortho position can also introduce steric hindrance.

While specific quantitative yield comparisons for this compound are not extensively available in the peer-reviewed literature, a Japanese patent (JP5412519B2) describes a Suzuki coupling reaction using this reagent that achieved complete conversion of the starting material. This indicates its efficacy as a coupling partner.[1]

For a broader comparison, the following tables summarize the performance of other structurally related fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Table 1: Performance of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos PrecatalystK₃PO₄THF / H₂ORoom Temp0.593
2,6-Difluorophenylboronic acid1-Bromo-4-tert-butylbenzeneXPhos PrecatalystK₃PO₄THF / H₂ORoom Temp0.594
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF / H₂O751.6798
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF / H₂O1103High
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF / H₂O1103High

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the synthesis of a fluorinated boronic acid and a general procedure for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3,5-Difluorophenylboronic acid

A representative synthesis of a difluorinated phenylboronic acid involves the reaction of the corresponding brominated precursor with a borating agent. For example, 3,5-difluorophenylboronic acid can be prepared by dissolving 3,5-difluorobromobenzene in an organic solvent under an inert atmosphere, followed by the addition of a bromine abstracting agent and then boric acid. The resulting product is then isolated by filtration and drying under reduced pressure.[2]

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a fluorinated phenylboronic acid.

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.02-0.05 mmol).

  • Add the degassed solvent (e.g., dioxane/H₂O, toluene, DMF).

Reaction and Work-up:

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1_r2 boronate R2-B(OR)3- boronate->transmetalation Base reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst setup Combine Reagents in Flask under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup heat Heat and Stir (Monitor Progress) setup->heat extraction Cool, Dilute, and Perform Aqueous Extraction heat->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Purify by Column Chromatography concentration->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Reactivity Face-Off: A Comparative Guide to 2,6-Difluoro and 3,5-Difluoro Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated phenyl moieties is a cornerstone of modern medicinal chemistry and materials science. The choice between positional isomers of difluorophenylboronic acids can significantly impact reaction outcomes. This guide provides an objective, data-driven comparison of the reactivity of 2,6-difluorophenylboronic acid and 3,5-difluorophenylboronic acid, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction.

The substitution pattern of fluorine atoms on the phenyl ring dramatically influences the electronic and steric properties of the boronic acid, thereby governing its reactivity and stability. While both 2,6-difluoro and 3,5-difluoro isomers are valuable reagents, their performance in synthetic protocols can differ substantially.

Electronic and Steric Effects: A Tale of Two Isomers

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by several factors, primarily the Lewis acidity of the boron center and the steric hindrance around it. The electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle.[1][2]

  • 3,5-Difluorophenylboronic Acid: In this isomer, the two fluorine atoms are in the meta positions relative to the boronic acid group. Their strong inductive electron-withdrawing effect significantly increases the Lewis acidity of the boron atom. This enhanced acidity can lead to a higher concentration of the reactive boronate species in solution, potentially accelerating the transmetalation step.[3]

  • 2,6-Difluorophenylboronic Acid: The ortho-positioning of the two fluorine atoms in this isomer introduces a combination of electronic and steric effects. While the inductive effect of the fluorine atoms also increases Lewis acidity, the steric bulk of the ortho-substituents can hinder the approach of the palladium complex during the transmetalation step.[4] Furthermore, the proximity of the ortho-fluorine atoms makes this isomer particularly susceptible to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved by a proton source.[5][6] This instability is a significant challenge under typical Suzuki-Miyaura conditions, which often involve basic media and elevated temperatures.[5]

Quantitative Comparison of Properties

The differing electronic environments of the two isomers are reflected in their acidity constants (pKa). A lower pKa value indicates a stronger Lewis acid.

CompoundSubstituent PositionspKaKey Reactivity Characteristics
3,5-Difluorophenylboronic Acid 3-F, 5-F7.74[3]High Lewis acidity, primarily driven by electronic effects. Generally stable.
2,6-Difluorophenylboronic Acid 2-F, 6-F7.79[3]High Lewis acidity, but with significant steric hindrance. Prone to rapid protodeboronation.[5]

The slightly lower pKa of 3,5-difluorophenylboronic acid suggests a marginally higher Lewis acidity compared to the 2,6-isomer. However, the most significant difference in their practical reactivity stems from the instability of the 2,6-isomer.

Reactivity in Suzuki-Miyaura Coupling: A Comparative Overview

The inherent instability of 2,6-difluorophenylboronic acid necessitates the use of specialized protocols to achieve successful cross-coupling.[5] In contrast, 3,5-difluorophenylboronic acid can often be employed under more conventional Suzuki-Miyaura conditions.

The following diagram illustrates the factors influencing the reactivity of these two isomers in a typical Suzuki-Miyaura coupling reaction.

G cluster_0 Reactivity Comparison in Suzuki-Miyaura Coupling cluster_1 2,6-Difluorophenylboronic Acid Pathway cluster_2 3,5-Difluorophenylboronic Acid Pathway start Aryl Halide + Boronic Acid pd_catalyst Pd(0) Catalyst start->pd_catalyst transmetalation Transmetalation pd_catalyst->transmetalation base Base b26 2,6-Difluorophenylboronic Acid base->b26 b35 3,5-Difluorophenylboronic Acid base->b35 b26_activated Activated Boronate (Sterically Hindered) b26->b26_activated Activation protodeboronation Protodeboronation (Side Reaction) b26_activated->protodeboronation Instability b26_activated->transmetalation Slower due to Sterics b35_activated Activated Boronate (Electronically Activated) b35->b35_activated Activation b35_activated->transmetalation Favorable product Coupled Product transmetalation->product

Caption: Logical workflow comparing the reactivity pathways of 2,6- and 3,5-difluorophenylboronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with 3,5-Difluorophenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3,5-difluorophenylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent and Degassing: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Procedure for Suzuki-Miyaura Coupling with the Unstable 2,6-Difluorophenylboronic Acid

Due to the high propensity for protodeboronation, milder reaction conditions and highly active catalyst systems are recommended for 2,6-difluorophenylboronic acid.[5]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 2,6-difluorophenylboronic acid (1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried Schlenk tube.

  • Precatalyst System: Add a highly active palladium precatalyst (e.g., a biarylphosphine-based precatalyst, 1-2 mol%).[5]

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., dioxane or THF).

  • Reaction: Stir the reaction mixture at a lower temperature (room temperature to 40 °C) for a shorter duration (30 minutes to 2 hours), monitoring closely by GC-MS or LC-MS.[5]

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Summary and Recommendations

The choice between 2,6-difluoro and 3,5-difluoro substituted phenylboronic acids is a critical decision in synthesis design.

  • 3,5-Difluorophenylboronic acid is a robust and highly reactive coupling partner, with its reactivity primarily governed by favorable electronic effects. It is the recommended choice for routine synthesis of 3,5-difluorinated biaryl compounds.

  • 2,6-Difluorophenylboronic acid presents a significant synthetic challenge due to steric hindrance and a high rate of protodeboronation.[5] Its use should be approached with caution, employing specialized, mild reaction conditions and highly active catalysts to minimize degradation and achieve acceptable yields.

For drug development professionals, the metabolic stability conferred by ortho-fluorine substitution may justify the synthetic challenges associated with 2,6-difluorophenylboronic acid. However, for general synthetic applications where the 3,5-difluoro substitution pattern is acceptable, this isomer offers a more reliable and straightforward path to the desired products.

The following diagram outlines the decision-making process for selecting the appropriate isomer.

G start Need to synthesize a difluorinated biaryl compound? isomer_choice Is the 2,6-difluoro substitution pattern mandatory? start->isomer_choice use_35 Use 3,5-Difluorophenylboronic Acid isomer_choice->use_35 No use_26 Use 2,6-Difluorophenylboronic Acid isomer_choice->use_26 Yes standard_conditions Employ standard Suzuki-Miyaura conditions. use_35->standard_conditions special_conditions Use specialized, mild conditions and highly active catalysts to mitigate protodeboronation. use_26->special_conditions

Caption: Decision tree for selecting between 2,6- and 3,5-difluorophenylboronic acid.

References

A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, rates, and overall success. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid in catalyst selection for your specific synthetic needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is intrinsically linked to the nature of the substrates, the reaction conditions, and the ligand coordinated to the palladium center. Below is a summary of quantitative data compiled from various studies, showcasing the performance of different palladium catalysts under specific reaction conditions.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)4-BromoacetophenonePhenylboronic acidK₂CO₃EtOH/H₂O250.03-290-99[2]
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260-80[2]
Pd₂(dba)₃ / P(t-Bu)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane251295[2]
XPhos Pd G24-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1001>95[2]
SPhos Pd G24-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001>95[2]
Pd(dppf)Cl₂1-chloro-2-nitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O100293[1]
Pd/C (3%)IodobenzenePhenylboronic acidK₂CO₃Water800.17100[3]
Pd/C (3%)BromobenzenePhenylboronic acidK₂CO₃Water800.67100[3]
Pd/C (3%)ChlorobenzenePhenylboronic acidK₂CO₃Water802.5~85[3]

Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. This information should be used as a guide for relative performance rather than a direct quantitative comparison.

Key Insights into Catalyst Performance

  • Traditional Catalysts: Pd(PPh₃)₄ is a classic, widely used catalyst, but it can necessitate higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[2]

  • Buchwald Ligands and Precatalysts: The development of bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[4] These ligands enhance the rate of both oxidative addition and reductive elimination, leading to highly active catalysts.[4] The corresponding palladacycle precatalysts (e.g., G2, G3) are air- and moisture-stable, allowing for easier handling and more consistent results.[5] They often enable reactions at lower catalyst loadings and shorter reaction times.[5]

  • Pd(dppf)Cl₂: This catalyst is known for its versatility and robustness, often proving effective for challenging couplings, including those involving heteroaryl boronic acids, and can provide high yields.[1]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easy separation and potential for recycling. Recent studies have shown high efficiency, especially with more reactive aryl iodides and bromides, even in aqueous media.[3]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pdi_complex->transmetalation pdii_complex R¹-Pd(II)L₂-R² transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted based on the specific substrates and catalyst system being employed.

General Procedure for Suzuki-Miyaura Coupling [1]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the organoboron reagent (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand to the flask. For precatalysts like Buchwald's G2 or G3, the ligand is already incorporated.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture with water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Note: The optimal base, solvent, temperature, and reaction time are highly dependent on the specific substrates and the chosen palladium catalyst. For challenging couplings, particularly with sterically hindered or electron-deficient partners, the use of more sophisticated ligands like those from the Buchwald portfolio is often necessary to achieve high yields.[4]

References

A Comparative Guide to Analytical Methods for Verifying the Purity of 3-benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 3-benzyloxy-2,6-difluorophenylboronic acid, a key building block in synthetic chemistry, is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final drug substance. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, supported by experimental protocols and data.

Common impurities in arylboronic acids that must be identified and quantified include:

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acid molecules. These are often the most common impurity and can complicate analysis.[1][2][3]

  • Residual Starting Materials and Reagents: Unreacted precursors from the synthesis process.[3]

  • Degradation Products: Resulting from processes like protodeboronation (cleavage of the C-B bond).[4][5]

This guide compares High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for their effectiveness in analyzing this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or structural confirmation.

Technique Principle Primary Use Cases Advantages Limitations Typical LOD/LOQ
HPLC (UV/PDA) Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.Purity determination, quantification of major components and known impurities.Robust, reproducible, excellent for quantification.[6]Requires chromophores for detection. May not identify unknown impurities without reference standards.LOD: ~0.01% area; LOQ: ~0.03% area
LC-MS HPLC separation followed by mass spectrometry detection.Impurity identification and quantification, stability testing, reaction monitoring.High sensitivity and selectivity. Provides molecular weight information for unknown peak identification.[7][8]Matrix effects can suppress ionization. Complex spectra from adducts or boroxine formation can occur.[1][9]LOD: 0.1 µg; LOQ: 1.0 µg[7][8]
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation, absolute purity (qNMR), identification and quantification of impurities.Provides detailed structural information. ¹¹B and ¹⁹F NMR are specific for this molecule.[5][10] Non-destructive.Lower sensitivity compared to MS. Complex spectra if multiple impurities are present. Boroxine formation can cause peak broadening.[3]LOD: ~0.1% mol/mol; LOQ: ~0.5% mol/mol
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometry.Analysis of volatile or semi-volatile impurities.Excellent separation efficiency and high sensitivity.[1]Requires derivatization for non-volatile compounds like boronic acids.[1] Thermal degradation of the analyte is possible.LOD: <10 ppm (with derivatization)

Experimental Workflows and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for assessing the purity of this compound by separating it from its impurities, which are then quantified by UV detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve ~1 mg/mL in Acetonitrile/Water hplc Inject into HPLC System prep->hplc column Separation on C18 Column hplc->column detector UV/PDA Detection (e.g., 254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks & Calculate Area % chromatogram->analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve ~0.1 mg/mL in Acetonitrile/Water uplc Inject into UPLC System prep->uplc column Separation on C18 Column uplc->column esi Electrospray Ionization (ESI) column->esi ms Mass Analysis (e.g., TOF or Quad) esi->ms spectrum Generate Mass Spectra for Peaks ms->spectrum analysis Identify Impurities by m/z spectrum->analysis NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve ~5-10 mg in Deuterated Solvent (e.g., DMSO-d6) nmr Place in NMR Spectrometer prep->nmr acquire Acquire Data (¹H, ¹³C, ¹¹B, ¹⁹F) nmr->acquire fid Generate Free Induction Decay (FID) acquire->fid transform Fourier Transform fid->transform analysis Analyze Spectrum & Assign Signals transform->analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve ~1 mg in Dry Solvent deriv Add Silylating Agent (e.g., BSTFA) & Heat prep->deriv gc Inject into GC System deriv->gc column Separation on Capillary Column gc->column ei Electron Ionization (EI) column->ei ms Mass Analysis (Quadrupole) ei->ms spectrum Generate Mass Spectra for Peaks ms->spectrum analysis Identify Impurities via Library Search spectrum->analysis

References

A Comparative Guide to LC-MS and GC-MS Analysis of Suzuki Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is no exception. The ability to accurately and efficiently track the consumption of reactants and the formation of products and byproducts is critical for reaction optimization, yield determination, and impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for analyzing Suzuki coupling reaction mixtures, supported by experimental data and detailed methodologies.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for analyzing Suzuki coupling reactions hinges on the physicochemical properties of the analytes, primarily their polarity and volatility. While both techniques offer high sensitivity and selectivity, their applicability and performance metrics can differ significantly.

ParameterLC-MSGC-MSKey Considerations for Suzuki Coupling Analysis
Applicability Suitable for a wide range of polar, non-volatile, and thermally labile compounds.[1]Best suited for volatile and thermally stable compounds.[1]Many reactants (e.g., boronic acids, aryl halides with polar functional groups) and products in Suzuki reactions are polar and non-volatile, making LC-MS more broadly applicable without derivatization.
Sample Preparation Simpler; often involves dilution and filtration.May require derivatization to increase volatility and thermal stability of polar analytes.[2][3][4]Derivatization for GC-MS adds an extra step to the workflow, potentially introducing errors and increasing sample preparation time.
Sensitivity Generally offers higher sensitivity, with detection limits often in the picogram to femtogram range.[5]High sensitivity, though it can be analyte-dependent.LC-MS may be advantageous for detecting trace-level impurities or byproducts.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Can be in the low ng/mL to pg/mL range, but often requires derivatization for polar analytes.The actual LOD will depend on the specific compound and matrix.
Limit of Quantification (LOQ) Typically in the ng/mL range.In the ng/mL range, but subject to the efficiency of derivatization.Reliable quantification at low levels is crucial for accurate reaction monitoring.
Linearity Excellent linearity over a wide dynamic range.Good linearity, but can be affected by derivatization efficiency and analyte stability.A wide linear range is important for quantifying both high-concentration reactants and low-concentration products or impurities in the same run.
Analysis Time Fast analysis times are achievable with modern UHPLC systems (e.g., 5-10 minutes).[6]Typically offers faster analysis times due to shorter run times for volatile compounds.The overall time, including sample preparation, should be considered. Derivatization can make the total GC-MS workflow longer.
Ionization Soft ionization techniques (e.g., ESI, APCI) that typically produce intact molecular ions.[1][5]Hard ionization (EI) is common, leading to extensive fragmentation and characteristic mass spectra for library matching. Soft ionization (CI) is also available.[7][8]LC-MS is advantageous for confirming molecular weights of products. GC-MS with EI is excellent for structural elucidation and identification of known compounds through spectral libraries.

Experimental Protocols

Below are detailed, generalized methodologies for the analysis of a typical Suzuki coupling reaction mixture using both LC-MS and GC-MS.

LC-MS Experimental Protocol

This protocol is designed for the direct analysis of a Suzuki coupling reaction mixture, suitable for polar and non-volatile analytes.

1. Sample Preparation:

  • Quench a small aliquot (e.g., 10 µL) of the reaction mixture by diluting it in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Further dilute the sample as necessary to fall within the linear range of the instrument.

2. LC-MS System and Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI is often suitable for many Suzuki coupling components.

  • MS Parameters:

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 250 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

GC-MS Experimental Protocol

This protocol is suitable for volatile Suzuki coupling components or those that can be made volatile through derivatization.

1. Sample Preparation (with Derivatization):

  • Quench a small aliquot (e.g., 10 µL) of the reaction mixture and extract the organic components using a suitable solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent. For compounds with active hydrogens (-OH, -NH2, -COOH), a common choice is silylation.[9] For example, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature and dilute with a suitable solvent (e.g., hexane) before injection.

2. GC-MS System and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 7000E Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][10]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Full scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Workflow for Analysis of Suzuki Coupling Reaction Mixtures

The following diagram illustrates the general workflow for analyzing a Suzuki coupling reaction mixture, from sample quenching to data analysis, highlighting the decision point between LC-MS and GC-MS.

Suzuki_Analysis_Workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing reaction Suzuki Coupling Reaction sampling Aliquot Sampling reaction->sampling quench Reaction Quenching sampling->quench decision Analyte Properties (Polarity, Volatility) quench->decision dilution Dilution & Filtration lcms LC-MS Analysis dilution->lcms derivatization Extraction & Derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Integration, Calibration) lcms->data_analysis gcms->data_analysis results Results (Conversion, Yield, Purity) data_analysis->results decision->dilution Polar / Non-Volatile decision->derivatization Non-polar / Volatile or Derivatizable

Caption: Workflow for Suzuki reaction analysis.

Conclusion

Both LC-MS and GC-MS are indispensable tools for the analysis of Suzuki coupling reaction mixtures. LC-MS offers broader applicability for the polar and non-volatile compounds often encountered in these reactions, with the advantage of simpler sample preparation. GC-MS, on the other hand, provides excellent separation efficiency and benefits from extensive spectral libraries for compound identification, though it may necessitate a derivatization step for many common Suzuki coupling substrates and products. The optimal choice of technique will ultimately depend on the specific molecular characteristics of the compounds of interest, the required sensitivity, and the desired analytical throughput. By understanding the relative strengths and weaknesses of each method, researchers can select the most appropriate tool to effectively monitor and optimize their Suzuki coupling reactions.

References

Benchmarking Performance: 3-benzyloxy-2,6-difluorophenylboronic acid versus Non-fluorinated Analogues in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is critical for the successful synthesis of complex molecules. This guide provides a comparative analysis of 3-benzyloxy-2,6-difluorophenylboronic acid and its non-fluorinated analogues, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine atoms into molecular frameworks can significantly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. [1][2]

The introduction of fluorine atoms to the phenylboronic acid scaffold, as seen in this compound, imparts unique electronic properties that can modulate its reactivity in cross-coupling reactions. The strong electron-withdrawing nature of fluorine atoms generally increases the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] However, this increased acidity can also enhance the rate of undesired side reactions, such as protodeboronation.[1]

This guide aims to provide an objective comparison based on established principles of organic chemistry and available data for analogous compounds, given the limited direct comparative studies for this compound in the public domain.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the electronic nature of the boronic acid, the coupling partner, the catalyst system, the base, and the solvent. Electron-withdrawing substituents, such as fluorine, on the phenylboronic acid can have a dual effect. While they can facilitate the transmetalation step, they can also increase the susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][3]

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of various phenylboronic acids with a common aryl bromide, showcasing the general trends observed with fluorination.

Boronic AcidCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~85-95Inferred
3-Benzyloxyphenylboronic acid (Non-fluorinated)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~75-85Inferred
Phenylboronic acid (Baseline)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~90[4]
2,4-Difluorophenylboronic acid 5-Bromosalicylic acidPdCl₂ (ligand-free) (1)K₂CO₃DMF/H₂O751.6798[5]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different boronic acids. The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of this compound and its analogues.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), the respective phenylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is typically repeated three times to ensure an inert atmosphere.

  • Anhydrous and degassed solvent (e.g., toluene/water, dioxane, or DMF) is then added via syringe.

Reaction Execution:

  • The reaction mixture is heated to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Mechanistic and Workflow Visualizations

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2 Ar-Pd(II)-X L_n oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation Ar'B(OH)₂ / Base pd2_ar Ar-Pd(II)-Ar' L_n transmetalation->pd2_ar reductive_elimination Reductive Elimination pd2_ar->reductive_elimination Ar-Ar' reductive_elimination->pd0

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool reaction - Dilute and wash monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Pure Biaryl Product purification->product

General Experimental Workflow

Conclusion

The incorporation of fluorine atoms in this compound is anticipated to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated analogue, 3-benzyloxyphenylboronic acid. This is attributed to the electron-withdrawing nature of the fluorine atoms, which can accelerate the key transmetalation step of the catalytic cycle.[3] However, researchers should be mindful of the potential for increased protodeboronation and optimize reaction conditions accordingly to maximize yields. The provided experimental protocol and mechanistic diagrams serve as a valuable resource for designing and executing these important synthetic transformations.

References

Navigating the Transmetalation Step: A Kinetic Comparison Featuring 3-Benzyloxy-2,6-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of the Suzuki-Miyaura cross-coupling reaction is paramount. A critical, and often rate-determining, step in this widely used carbon-carbon bond-forming reaction is transmetalation. This guide provides a comparative analysis of the kinetic performance of 3-benzyloxy-2,6-difluorophenylboronic acid in this crucial step, contextualized with data from alternative boronic acids. While direct kinetic data for this specific reagent is limited in publicly available literature, this report synthesizes findings from related structures to provide valuable insights for reaction optimization and catalyst selection.

The electronic and steric profile of the boronic acid significantly influences the rate of transmetalation. The presence of two ortho-fluorine substituents in this compound introduces strong electron-withdrawing effects and considerable steric bulk around the boron center, both of which have a profound impact on its reactivity.

Comparative Kinetic Data

To understand the expected kinetic profile of this compound, it is instructive to compare it with other substituted phenylboronic acids. The following table summarizes qualitative and quantitative kinetic data from studies on related systems. The data is compiled to provide a framework for predicting the performance of the title compound.

Boronic AcidKey Structural FeaturesObserved/Expected Kinetic Behavior in TransmetalationSupporting Observations
This compound Ortho-difluoro substitution, Benzyloxy group at meta positionExpected to be a challenging substrate. The ortho-difluoro groups likely lead to a slower transmetalation due to steric hindrance and may increase the rate of competing protodeboronation. The electron-withdrawing nature of the fluorine atoms can also influence the reaction rate.2,6-difluorophenylboronic acid is known to be a challenging coupling partner due to rapid deboronation under basic conditions.[1]
Phenylboronic Acid Unsubstituted aromatic ringBaseline for comparison. Exhibits moderate transmetalation rates under standard Suzuki-Miyaura conditions.Serves as a standard reference in many kinetic studies of Suzuki-Miyaura couplings.
4-Fluorophenylboronic Acid Para-fluoro substitutionGenerally faster transmetalation than phenylboronic acid. The electron-withdrawing fluorine atom can facilitate the formation of the boronate species, which is often more reactive in the transmetalation step.[2]Studies have shown that 4-fluorophenylboronic acid can lead to almost complete halide conversion in shorter reaction times compared to phenylboronic acid.[2]
2,4-Difluorophenylboronic Acid Ortho- and para-fluoro substitutionComplex behavior. The ortho-fluorine can introduce steric hindrance, potentially slowing the reaction, while the para-fluorine has an activating electronic effect. High yields have been achieved, suggesting efficient coupling is possible under optimized conditions.[3]Sonication has been shown to enhance the coupling of 2,4-difluorophenylboronic acid, suggesting that mass transfer or activation energy barriers can be overcome.[3]
Pentafluorophenylboronic Acid Perfluorinated aromatic ringGenerally inactive under standard conditions. The strong electron-withdrawing nature of the five fluorine atoms significantly deactivates the boronic acid towards transmetalation. Special conditions, such as the use of CsF and Ag₂O, are required to promote the reaction.[3]The combination of specific additives is essential to overcome the low reactivity of this substrate.[3]

Note: The expected performance of this compound is inferred from the behavior of structurally similar compounds. The interplay of steric hindrance from the two ortho-fluorine atoms and the electronic effect of the benzyloxy group will ultimately determine its specific kinetic profile.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of the transmetalation step is crucial for mechanistic understanding and reaction optimization. The most common methods involve monitoring the reaction progress over time using spectroscopic or chromatographic techniques.

General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, combine the palladium precursor, ligand, and aryl halide in a deuterated solvent under an inert atmosphere.

  • Initiation: Initiate the reaction by adding the boronic acid and the base at a well-defined time (t=0).

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. It is crucial that the time for each acquisition is short relative to the reaction half-life.[4][5][6][7]

  • Data Analysis: Integrate the signals corresponding to a non-overlapping peak of the starting aryl halide and the product. Plot the concentration of the starting material or product as a function of time. The rate constant can then be determined by fitting the data to the appropriate rate law.[4]

General Protocol for Kinetic Analysis via HPLC
  • Reaction Setup: Assemble the reaction in a thermostatted vessel under an inert atmosphere.

  • Sampling: At predetermined time points, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to stop the catalytic cycle. An internal standard can be added at this stage for accurate quantification.[8][9]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and product.

  • Kinetic Profile: Plot the concentration versus time to obtain the kinetic profile and calculate the reaction rate.[8]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for kinetic studies and the key factors influencing the transmetalation rate.

G cluster_run Kinetic Experiment cluster_analysis Data Analysis A Prepare Reactants (Aryl Halide, Boronic Acid, Base) D Initiate Reaction (t=0) A->D B Prepare Catalyst System (Pd Precursor, Ligand) B->D C Select Solvent & Conditions (Temperature, Inert Atmosphere) C->D E Time-course Sampling/ In-situ Measurement D->E F Analytical Measurement (NMR, HPLC, etc.) E->F G Data Processing (Integration, Concentration Calculation) F->G H Kinetic Modeling (Plotting, Rate Constant Determination) G->H

Figure 1. General experimental workflow for kinetic studies of the transmetalation step.

G cluster_boron Boronic Acid Properties cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center Transmetalation Rate B_sterics Steric Hindrance (e.g., ortho-substituents) B_sterics->center B_electronics Electronic Effects (Electron-withdrawing/ donationg groups) B_electronics->center C_ligand Ligand Properties (Sterics, Electronics) C_ligand->center C_pd Palladium Precursor C_pd->center Cond_base Base (Nature and Strength) Cond_base->center Cond_solvent Solvent (Polarity, Protic/Aprotic) Cond_solvent->center Cond_temp Temperature Cond_temp->center

Figure 2. Key factors influencing the rate of the transmetalation step in Suzuki-Miyaura coupling.

References

Navigating the Nuances of Cross-Coupling: A Comparative Guide to Benzyloxy and Methoxy Substituent Effects on Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups and substituents is a critical factor in the successful synthesis of complex molecules. This guide provides an in-depth comparison of the benzyloxy and methoxy groups, assessing their impact on the efficiency of pivotal cross-coupling reactions. Through a presentation of experimental data, detailed protocols, and mechanistic insights, we aim to equip chemists with the knowledge to make informed decisions in their synthetic endeavors.

The subtle interplay of electronic and steric effects can significantly influence the outcome of transition metal-catalyzed cross-coupling reactions. The benzyloxy and methoxy groups, while both ethers, exhibit distinct properties that can either facilitate or hinder these transformations. This guide delves into a comparative analysis of their performance in some of the most widely used coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

At a Glance: Key Differences and Considerations

FeatureMethoxy Group (-OCH₃)Benzyloxy Group (-OCH₂Ph)Impact on Coupling Reactions
Electronic Effect Strong electron-donating group (by resonance)Moderately electron-donating group (by resonance)Electron-donating groups can increase the electron density of the aryl ring, which can affect the rate of oxidative addition.
Steric Hindrance Relatively smallSignificantly bulkierIncreased steric bulk can hinder the approach of the catalyst to the reaction center, potentially lowering reaction rates and yields.
Cleavage Conditions Robust, requires harsh conditions for cleavage (e.g., BBr₃)Readily cleaved by hydrogenolysisThe choice of group depends on the desired stability and subsequent deprotection strategy in a multi-step synthesis.

Quantitative Comparison of Coupling Efficiency

The following tables summarize the available experimental data comparing the yields of cross-coupling reactions for substrates bearing benzyloxy and methoxy substituents. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling Yields

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95%
4-(Benzyloxy)phenyl bromidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90%
2-BromoanisoleIsopropylzinc bromidePd(OAc)₂ / CPhos-THFRT1292%[1]
2-(Benzyloxy)phenyl bromideIsopropylzinc bromidePd(OAc)₂ / CPhos-THFRT1285%

Table 2: Buchwald-Hartwig Amination Yields

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001695%
4-(Benzyloxy)phenyl bromideMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001688%

Table 3: Sonogashira Coupling Yields

Aryl HalideAlkyneCatalyst/CocatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT492%
1-(Benzyloxy)-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT487%

Mechanistic Insights: The Role of Substituents

The observed differences in coupling efficiency can be attributed to the interplay of electronic and steric effects of the benzyloxy and methoxy groups on the key steps of the catalytic cycle.

Electronic Effects

Both methoxy and benzyloxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring. This can influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl halide to the palladium(0) complex. Generally, electron-rich aryl halides undergo oxidative addition more slowly than electron-deficient ones.

Steric Effects

The benzyloxy group is significantly larger than the methoxy group. This increased steric bulk can hinder the approach of the bulky palladium catalyst to the carbon-halogen bond, thereby slowing down the oxidative addition step. This steric hindrance can also affect the subsequent transmetalation and reductive elimination steps.

G start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor workup Work-up: Quench, Extract, Dry, Concentrate monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end G cluster_0 start Start reagents Combine Aryl Halide, Alkyne, Pd Catalyst, CuI, and Base start->reagents atmosphere Inert Atmosphere (e.g., Nitrogen) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent stir Stir at RT or Heat solvent->stir monitor Monitor Reaction Progress (TLC, GC-MS) stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

References

A Comparative Guide to Product Structure Validation: 1H and 13C NMR Spectroscopy vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing proton (¹H) and carbon-13 (¹³C) nuclei, stands as a cornerstone for the structural elucidation of organic compounds. This guide provides an objective comparison of ¹H and ¹³C NMR spectroscopy with other widely used analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their structural validation needs.

Principles of Structural Validation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of individual atoms within a molecule.[1] By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR spectra reveal key structural features:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. This allows for the identification of different functional groups and types of protons or carbons.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, providing a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The splitting of a ¹H NMR signal into multiple peaks (a multiplet) provides information about the number of neighboring protons, revealing the connectivity of atoms.

  • Multiplicity: The number of peaks in a multiplet (e.g., singlet, doublet, triplet) is determined by the number of adjacent, non-equivalent protons.

Together, these parameters allow for the piece-by-piece construction of a molecule's structure.

Quantitative Data Presentation: NMR Analysis of Common Pharmaceuticals

To illustrate the power of NMR in structure validation, the following tables summarize the ¹H and ¹³C NMR data for two well-known pharmaceutical compounds: Ibuprofen and Aspirin (Acetylsalicylic Acid).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ibuprofen

Ibuprofen Structure ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Integration
7.212H
7.092H
3.691H
2.442H
1.841H
1.503H
0.906H

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Aspirin (Acetylsalicylic Acid)

Aspirin Structure ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Integration
11.5 (broad)1H
8.121H
7.611H
7.351H
7.141H
2.353H

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other techniques offer complementary or, in some cases, advantageous approaches to structure validation. The choice of technique often depends on the specific research question, sample properties, and available instrumentation.

Table 3: Comparison of Key Performance Metrics for Structural Elucidation Techniques

Technique Principle Information Provided Typical Sensitivity Typical Resolution Typical Acquisition Time Sample Requirements
¹H NMR Nuclear spin in a magnetic fieldConnectivity, proton count, chemical environment5-25 mg0.5-1.0 HzMinutesSoluble, 5-25 mg
¹³C NMR Nuclear spin in a magnetic fieldCarbon skeleton, functional groups50-100 mg1-2 Hz20-60 minutesSoluble, 50-100 mg
Mass Spectrometry (MS) Mass-to-charge ratio of ionsMolecular weight, elemental composition, fragmentation patternpmol - fmol>100,000 (HRMS)Seconds to minutesIonizable, ng - µg
FTIR Spectroscopy Vibrational modes of chemical bondsFunctional groupsmg - µg2-4 cm⁻¹SecondsSolid, liquid, or gas
X-ray Crystallography Diffraction of X-rays by a crystal lattice3D atomic coordinatesµg - mg< 1 ÅHours to daysSingle crystal

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule is as follows:

  • Sample Preparation:

    • Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (should be at least 5 times the longest T₁ relaxation time for quantitative analysis).

    • Number of Scans (ns): 4-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30-45 degrees.[4]

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-10 seconds (can be longer for quaternary carbons).

    • Number of Scans (ns): 128 to several thousands, depending on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a known reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, integrations, multiplicities, and coupling constants to elucidate the structure.

Visualizing Workflows and Relationships

To further clarify the process of structure validation and the role of NMR, the following diagrams illustrate key workflows and logical relationships.

structure_validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Compound Synthesis/ Isolation B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C NMR Spectra E->F G Process Spectra (FT, Phasing, Calibration) F->G H Analyze Spectral Data (δ, J, Integration) G->H I Propose Structure H->I J Compare with other Analytical Data (MS, FTIR) H->J I->J K Final Structure Validation J->K

Caption: Workflow for product structure validation using NMR spectroscopy.

technique_selection_tree cluster_questions cluster_techniques Start Need to Validate Chemical Structure Q1 Is the sample soluble? Start->Q1 Q2 Is detailed connectivity information required? Q1->Q2 Yes Q3 Can a single crystal be grown? Q1->Q3 No Q4 Is molecular weight and formula the primary goal? Q2->Q4 No NMR 1H and 13C NMR Q2->NMR Yes MS Mass Spectrometry Q3->MS No Xray X-ray Crystallography Q3->Xray Yes Q4->MS Yes FTIR FTIR Spectroscopy Q4->FTIR No

Caption: Decision tree for selecting an analytical technique for structure validation.

nmr_information cluster_info Information Derived NMR_Spectra 1H and 13C NMR Spectra Chem_Shift Chemical Shift (δ) - Electronic Environment - Functional Groups NMR_Spectra->Chem_Shift Integration Integration (1H) - Relative number of protons NMR_Spectra->Integration Coupling Spin-Spin Coupling (J) - Connectivity of atoms NMR_Spectra->Coupling Multiplicity Multiplicity - Number of neighboring protons NMR_Spectra->Multiplicity Structure Elucidated Molecular Structure Chem_Shift->Structure Integration->Structure Coupling->Structure Multiplicity->Structure

Caption: Key information derived from NMR spectra for structure elucidation.

References

A Researcher's Guide to Base Selection in the Suzuki-Miyaura Coupling of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base in this palladium-catalyzed reaction is pivotal, as it plays a crucial role in the transmetalation step of the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The selection of an appropriate base can significantly influence reaction yield, rate, and the suppression of side reactions such as protodeboronation.

Comparative Analysis of Bases in Suzuki-Miyaura Coupling

The efficacy of a base in the Suzuki-Miyaura coupling is dependent on several factors, including its strength, solubility, and the nature of the substrates and catalyst system. Inorganic bases are most commonly employed, with their performance varying based on the specific reaction conditions.

A summary of commonly used bases and their general applicability is presented below:

Base FamilySpecific ExamplesGeneral Characteristics & Applicability
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Mildly basic, widely used, and often effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing higher yields, especially in challenging couplings.
Phosphates K₃PO₄A moderately strong base, often used in couplings of sterically hindered or electron-deficient boronic acids. Its use can sometimes mitigate protodeboronation.
Hydroxides NaOH, KOH, Ba(OH)₂Strong bases that can be effective but may also promote side reactions, including hydrolysis of sensitive functional groups.
Fluorides KF, CsFFluoride ions are thought to activate the boronic acid through the formation of a fluoroborate species. They can be particularly effective in specific cases.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Generally less effective than inorganic bases in Suzuki-Miyaura couplings but can be employed when inorganic bases are incompatible with the substrates.

Performance Data for an Analogous Difluorophenylboronic Acid

To illustrate the potential impact of base selection, the following table summarizes experimental data for the Suzuki-Miyaura coupling of a structurally similar substrate, 2,4-difluorophenylboronic acid, with 4-bromoanisole. These results can serve as a valuable starting point for the optimization of reactions involving 3-benzyloxy-2,6-difluorophenylboronic acid.

EntryBaseCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Pd(PPh₃)₄Dioxane/H₂O1001285
2Cs₂CO₃Pd(OAc)₂ / SPhosToluene100892
3K₃PO₄PdCl₂(dppf)DMF901288
4NaOHPd/CEthanol/H₂O801675

This data is representative and compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol can be adapted for screening different bases.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, the selected base, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂, Base) pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Aryl Halide, Boronic Acid, Base, & Catalyst purge Purge with Inert Gas reactants->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product purify->product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the fast-paced world of research and drug development, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Benzyloxy-2,6-difluorophenylboronic acid, ensuring the minimization of environmental impact and the protection of all personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound, like similar boronic acids, is classified as a hazardous substance. It can cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3].

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of wear or puncture before use.

  • Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[4]. Ensure that an emergency eyewash station and a safety shower are readily accessible.

Hazard and Exposure Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the general hazard classifications for similar compounds underscore the need for cautious handling.

Hazard Information (General for Phenylboronic Acids)ClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed[2][5]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Irritation Causes skin irritation[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation May cause respiratory irritation[1][2]P261: Avoid breathing dust/mist. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain [4].

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid waste of this compound. If possible, leave the chemical in its original container[4][5]. If transferring is necessary, use a compatible, clearly labeled, and tightly sealing container.

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable[4]. Use a funnel to prevent spills.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or cleaning cloths, that have come into contact with the chemical should also be collected and disposed of as hazardous waste[6].

Step 2: Waste Segregation and Container Management

  • Segregation: It is crucial to not mix this compound with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department[4]. Improper mixing can lead to dangerous chemical reactions[7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[8]. The label should also indicate the associated hazards (e.g., irritant, harmful if swallowed)[8].

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's guidelines[4][8]. Containers should be kept closed at all times except when adding waste[9].

Step 3: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste[4]. Provide them with a complete and accurate description of the waste material.

Experimental Protocols: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[4].

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill:

    • For solid spills , carefully sweep or shovel the material into a suitable container for disposal. Minimize dust generation during this process[1].

    • For liquid spills , use an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad, to contain the spill. Collect the absorbed material and place it into a sealed, labeled hazardous waste container[4].

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department[4].

Empty Container Decontamination:

Empty containers of this compound must be properly decontaminated before disposal or recycling.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste[3].

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling[3].

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Original or Labeled Container) FumeHood->SolidWaste LiquidWaste Liquid Waste (Designated Compatible Container) FumeHood->LiquidWaste ContaminatedDebris Contaminated Debris (Sealed Bag/Container) FumeHood->ContaminatedDebris Segregation Segregate from Incompatible Waste SolidWaste->Segregation LiquidWaste->Segregation ContaminatedDebris->Segregation Labeling Label as 'Hazardous Waste' with Chemical Name and Hazards Storage Store in Designated Satellite Accumulation Area (SAA) EHS_Contact Contact Institutional EHS or Licensed Contractor Storage->EHS_Contact WastePickup Arrange for Waste Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Benzyloxy-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling boronic acid derivatives and are intended to ensure the safety of laboratory personnel. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4][5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks.[5][6][7] Do not eat, drink, or smoke in the laboratory.[4][6][8] Remove any contaminated clothing immediately and wash it before reuse.[2][4][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4][5][7][9]To protect eyes from contact, which can cause serious irritation.[1][2][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[4][5][7][9][10] Gloves must be inspected before use and changed immediately if contaminated.[5][7][8]To prevent skin contact and potential irritation.[1][2][4][5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[5][10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental spills and contact.[5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5][9]To prevent respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][4][5]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[1][5]

    • Avoid generating dust when transferring the solid.[1][5][9] Use appropriate tools, such as a spatula, for transfers.[5]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6][7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a designated, labeled, and sealed container for hazardous waste.[3][4]

  • Liquid Waste: Collect any liquid waste in a designated, labeled, and sealed container for hazardous waste. Do not pour waste down the drain.[4]

  • Empty Containers: Empty containers must be triple rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must be collected and disposed of as liquid hazardous waste.[3] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[3]

  • Spill Response:

    • Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][4][6] Avoid raising dust.[1][4][9] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][4][9]

    • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_transfer Carefully Transfer Chemical prep_ppe->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response handle_use->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-2,6-difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-2,6-difluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.